molecular formula C12H24BN3 B1598697 Tris(pyrrolidino)borane CAS No. 4426-24-8

Tris(pyrrolidino)borane

Cat. No.: B1598697
CAS No.: 4426-24-8
M. Wt: 221.15 g/mol
InChI Key: JQUDDMWQHIFUQI-UHFFFAOYSA-N
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Description

Tris(pyrrolidino)borane is a useful research compound. Its molecular formula is C12H24BN3 and its molecular weight is 221.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tripyrrolidin-1-ylborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H24BN3/c1-2-8-14(7-1)13(15-9-3-4-10-15)16-11-5-6-12-16/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUDDMWQHIFUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(N1CCCC1)(N2CCCC2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24BN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399547
Record name Tris(pyrrolidino)borane
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Molecular Weight

221.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4426-24-8
Record name 1,1′,1′′-Borylidynetris[pyrrolidine]
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Record name Tris(pyrrolidino)borane
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Foundational & Exploratory

Tris(pyrrolidino)borane (CAS 4426-24-8): Technical Guide & Application Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(pyrrolidino)borane (CAS 4426-24-8), also known as Tripyrrolidin-1-ylborane, is a specialized organoboron reagent characterized by a central boron atom bonded to three pyrrolidine rings via nitrogen.[] While it possesses Lewis acidic character typical of boranes, the p-π donation from the three nitrogen atoms renders the boron center electron-rich and sterically shielded compared to trihaloboranes.

Its primary utility in modern drug development and materials science lies in its role as a strategic precursor for diborane(4) compounds . It serves as a safer, more manageable gateway to Tetra(pyrrolidino)diborane(4), which is subsequently converted into Bis(pinacolato)diborane (B₂pin₂) —the gold standard reagent for Miyaura borylation reactions. This guide details its physicochemical properties, synthesis, and critical role in boron-boron bond formation.

Physicochemical Profile

PropertyValueContext/Notes
CAS Number 4426-24-8
Formula C₁₂H₂₄BN₃
Molecular Weight 221.15 g/mol
Appearance White to off-white solidLow-melting solid; often handled as a melt or solution.[2]
Melting Point 56–60 °CDistinct phase change; useful for purity verification.
Boiling Point ~308 °C (Predicted)Decomposes/distills at lower temps under high vacuum.
Density 1.04 g/cm³
Solubility Soluble: Toluene, DCM, THF, HexaneIncompatible: Water, Alcohols (Solvolysis).
¹¹B NMR Shift δ ~30–35 ppm (Broad singlet)Characteristic of tris(amino)boranes (sp² B).
Stability Moisture SensitiveHydrolyzes to release pyrrolidine and boric acid.

Synthesis & Manufacturing Methodologies

The synthesis of this compound requires strict exclusion of moisture. Two primary routes are employed: Direct Aminolysis (common) and Transamination (cleaner).

Protocol A: Direct Aminolysis of Boron Trichloride

This method utilizes the high reactivity of BCl₃ with pyrrolidine. To prevent the formation of mixed chloro-amino species, a significant excess of pyrrolidine (or an auxiliary base) is required to scavenge the HCl byproduct.

Reagents:

  • Boron Trichloride (BCl₃) (1.0 eq, typically 1M solution in hexanes/toluene)

  • Pyrrolidine (6.0+ eq)

  • Solvent: Dry Hexane or Toluene

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and dropping funnel.

  • Base Charge: Charge the flask with Pyrrolidine (6 eq) and solvent. Cool to 0°C.[3]

  • Addition: Slowly add BCl₃ solution dropwise. The reaction is highly exothermic . A white precipitate (Pyrrolidine·HCl) will form immediately.

    • Mechanism:[2][3][4]

      
      
      
  • Reflux: After addition, warm to room temperature (RT) and then reflux for 2–3 hours to ensure complete substitution.

  • Filtration: Cool to RT. Filter the mixture under inert atmosphere (Schlenk frit) to remove the solid hydrochloride salt.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is purified by vacuum distillation or recrystallization from dry hexane.

Protocol B: Transamination (Cleaner Profile)

Reacting Tris(dimethylamino)borane with pyrrolidine drives off gaseous dimethylamine, simplifying purification.

  • Reaction:

    
    
    
  • Advantage: No salt filtration required; the byproduct is a gas.

Visualization: Synthesis Workflow

Synthesis BCl3 Boron Trichloride (BCl3) Rxn Exothermic Reaction (0°C -> Reflux) BCl3->Rxn Pyr Pyrrolidine (Excess) Pyr->Rxn Salt Byproduct: Pyrrolidine·HCl (Solid) Rxn->Salt Filtration Inert Filtration Rxn->Filtration Salt->Filtration Removed Product This compound (Filtrate) Filtration->Product

Caption: Stoichiometric conversion of BCl3 to this compound via aminolysis.

Key Application: The Diboron(4) Gateway

The most critical application of this compound is its use as a precursor for synthesizing Tetra(pyrrolidino)diborane(4) , an intermediate that allows for the cost-effective production of Bis(pinacolato)diborane (B₂pin₂) without using hazardous B₂Cl₄.

The "Diboron Highway" Protocol

This workflow converts the B(sp²) center of this compound into a B-B bonded diboron(4) species.

Phase 1: Halogenation this compound is reacted with Boron Tribromide (BBr₃) to redistribute ligands, forming Bromobis(pyrrolidino)borane or related halo-amino boranes.

  • Reaction:

    
     (Stoichiometry dependent)
    

Phase 2: Reductive Coupling (Wurtz-type) The brominated intermediate is reduced using alkali metals (Na or K) to form the B-B bond.

  • Reaction:

    
    
    
  • Product:Tetra(pyrrolidino)diborane(4) (CAS 158752-98-8).[5]

Phase 3: Alcoholysis to B₂pin₂ The pyrrolidine ligands on the diborane(4) backbone are labile towards acidic alcoholysis. Treatment with pinacol yields B₂pin₂.

  • Reaction:

    
    
    
Visualization: Diboron Synthesis Pathway

DiboronPath Start This compound (CAS 4426-24-8) Inter1 Bromopyrrolidinoborane Intermediate Start->Inter1 Ligand Exchange Reagent1 + BBr3 (Redistribution) Reagent1->Inter1 Diboron4 Tetra(pyrrolidino)diborane(4) (B-B Bond Formed) Inter1->Diboron4 Reductive Coupling Reagent2 + Na/K (Reduction) Reagent2->Diboron4 Final Bis(pinacolato)diborane (B2pin2) Diboron4->Final Alcoholysis Reagent3 + Pinacol / Acid Reagent3->Final

Caption: The industrial pathway converting this compound to B2pin2 via reductive coupling.

Reactivity & Mechanistic Insights

Lewis Acidity vs. Steric Bulk

Unlike


 or 

, this compound is a weak Lewis acid .
  • Mechanism: The lone pairs on the three nitrogen atoms donate electron density into the empty p-orbital of boron (

    
    
    
    
    
    -bonding). This satisfies the electronic deficiency of boron, making it less reactive toward nucleophiles than trialkyl boranes.
  • Implication: It does not spontaneously form adducts with weak Lewis bases (ethers, thioethers). However, the B-N bonds are reactive toward protolysis (reaction with H-X).

Hydrolytic Instability

The B-N bond is susceptible to hydrolysis.

  • Diagnostic: A sample that smells strongly of pyrrolidine (fishy/ammoniacal) indicates decomposition. Pure material should have a faint amine odor but not overpowering.

Handling, Safety & Stability

Self-Validating Quality Checks

When receiving or synthesizing this compound, perform these checks to ensure integrity:

  • Visual: Must be a white solid or clear melt. Yellowing indicates oxidation or amine degradation.

  • Solubility Test: Dissolve a small amount in dry Toluene. It should form a clear solution. Cloudiness suggests hydrolysis (formation of insoluble Boric Acid).

  • ¹¹B NMR: Run in

    
    . Look for a single broad peak at ~30–35 ppm. A sharp peak at ~19 ppm indicates Boric Acid/Borate impurities.
    
Safety Protocols
  • Moisture Sensitive: Store under Argon or Nitrogen. Handle in a glovebox or using Schlenk techniques.

  • Skin/Eye Irritant: Hydrolysis on skin releases pyrrolidine, a caustic amine. Wear chemical-resistant gloves (Nitrile/Neoprene) and eye protection.

  • Storage: Keep cool (< 25°C). While thermally stable up to its melting point, prolonged heating can cause slow degradation.

References

  • Synthesis via Aminolysis

    • Nöth, H., & Vahrenkamp, H. (1966). Beiträge zur Chemie des Bors, XXXVI. Über die Umsetzung von Bortrichlorid mit Aminen. Chemische Berichte.

  • Conversion to Diborane(4)

    • Abu Ali, H., Goldberg, I., & Srebnik, M. (2002). Tetra(pyrrolidino)diborane(4), [(C4H8N)2B]2, as a New Improved Alternative Synthetic Route to Bis(pinacolato)diborane(4).[6] European Journal of Inorganic Chemistry.

  • General Aminoborane Properties

    • Niedenzu, K., & Dawson, J. W. (1965). Boron-Nitrogen Compounds.[][5][7][8][9] Springer-Verlag.

  • B(C6F5)3 Catalyzed Dehydrogenation (Contextual Contrast)

    • Stubbs, N. E., et al. (2020). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Journal of the American Chemical Society. (Note: this compound is the substrate type in similar dehydrogenation studies, distinct from the catalyst).

Sources

Thermodynamic Stability of Tris(pyrrolidino)borane

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Chemical Researchers, Process Engineers, and Drug Development Scientists

Executive Summary

Tris(pyrrolidino)borane (CAS 4426-24-8) represents a unique class of aminoboranes where the boron center is shielded by three cyclic pyrrolidine moieties. Unlike simple amine-borane adducts, this compound exhibits enhanced thermal stability due to significant


 back-bonding between the nitrogen lone pairs and the empty boron p-orbital. However, its thermodynamic stability is strictly context-dependent: while thermally robust up to 

200°C, it remains thermodynamically unstable with respect to hydrolysis, driven by the high bond energy of B-O formation. This guide provides a comprehensive analysis of its stability profile, mechanistic degradation pathways, and self-validating protocols for its synthesis and handling.

Molecular Architecture & Bonding Energetics

The thermodynamic behavior of this compound is governed by two competing factors: electronic stabilization and steric strain.

Electronic Stabilization ( Back-bonding)

The boron atom in this compound is


 hybridized, possessing a vacant 

orbital. The three adjacent nitrogen atoms, also largely

hybridized due to the planar constraint of the pyrrolidine ring, donate electron density into this vacant orbital.
  • Bond Order: The B-N bond exhibits partial double-bond character, estimated at a bond order of 1.3–1.5.

  • Lewis Acidity: The

    
    -donation significantly quenches the Lewis acidity of the boron center compared to alkylboranes (
    
    
    
    ), making it less susceptible to nucleophilic attack by weak nucleophiles, though it remains reactive toward strong nucleophiles like water or hydroxide.
Steric Shielding

The pyrrolidine rings adopt a "propeller-like" conformation around the boron center. This steric bulk creates a kinetic barrier to hydrolysis by physically blocking the approach of water molecules to the boron atom. This kinetic stabilization is the primary reason this compound can be handled briefly in air, unlike lower molecular weight aminoboranes.

Visualization: Electronic & Steric Interactions

The following diagram illustrates the logical relationship between electronic effects and observed stability.

StabilityLogic N_LonePair N Lone Pair (2pz) Pi_Bond p-pi - p-pi Backbonding N_LonePair->Pi_Bond Donation B_Orbital B Vacant Orbital (2pz) B_Orbital->Pi_Bond Acceptance reduced_acidity Reduced Lewis Acidity Pi_Bond->reduced_acidity Electronic Effect Thermal_Stability High Thermal Stability Pi_Bond->Thermal_Stability Bond Strengthening Steric_Bulk Pyrrolidine Steric Bulk Kinetic_Barrier Kinetic Barrier to Hydrolysis Steric_Bulk->Kinetic_Barrier Physical Shielding Kinetic_Barrier->reduced_acidity Synergistic Protection

Figure 1: Interplay of electronic back-bonding and steric bulk in defining the stability profile.

Thermodynamic Parameters

While specific calorimetric data for this compound is sparse in open literature, its properties can be accurately bracketed by homologous series of tris(dialkylamino)boranes.

Table 1: Physicochemical & Thermodynamic Properties

ParameterValue / RangeSource/Derivation
CAS Number 4426-24-8Registry
Molecular Formula

Stoichiometry
Molecular Weight 221.15 g/mol Calculated
Melting Point 56–60 °CExperimental (Lit.) [1]
Boiling Point ~308 °C (at 760 mmHg)Predicted [1]
Flash Point 140.3 °CSafety Data [1]
Density 1.04 g/cm³Experimental
B-N Bond Energy ~105–115 kcal/molEst. from Tris(dimethylamino)borane [2]
Hydrolysis Enthalpy Exothermic (

)
Driven by B-O bond formation (~190 kcal/mol)

Thermodynamic Insight: The formation of B-O bonds (in boric acid/boronates) is significantly more exothermic than the breaking of B-N bonds. Therefore, the compound is thermodynamically unstable with respect to hydrolysis. Its persistence is purely kinetic.

Hydrolytic Stability & Degradation Mechanism[1]

The "Achilles' heel" of this compound is moisture sensitivity. Upon exposure to water, it undergoes stepwise hydrolysis.

Mechanism[2][3]
  • Nucleophilic Attack: Water attacks the boron center. This is the rate-determining step (RDS), slowed by the steric bulk of the pyrrolidine rings.

  • Proton Transfer: A proton transfers from the coordinated water to a nitrogen atom.

  • Elimination: A pyrrolidine molecule is eliminated, forming a B-OH species.

  • Propagation: The cycle repeats until all B-N bonds are converted to B-OH, yielding Boric Acid (

    
    ) and free pyrrolidine.
    
Visualization: Hydrolysis Pathway

Hydrolysis Start This compound TS Tetrahedral Intermediate Start->TS Slow (Steric Barrier) H2O + H2O (Nucleophilic Attack) Step1 Bis(pyrrolidino)borinic acid + Pyrrolidine TS->Step1 Elimination Step2 Mono(pyrrolidino)boronic acid + 2 Pyrrolidine Step1->Step2 + H2O / Fast Final Boric Acid (B(OH)3) + 3 Pyrrolidine Step2->Final + H2O / Fast

Figure 2: Stepwise hydrolysis mechanism. The first step is kinetically inhibited by the bulky pyrrolidine rings.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating . The success of the synthesis is confirmed by specific NMR signatures, and stability is assessed via a controlled kinetic assay.

Protocol A: Synthesis of this compound

Objective: Synthesis via aminolysis of Boron Trichloride (


).
Safety: 

is corrosive and toxic. Perform all operations in a fume hood using Schlenk techniques.
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Solvent: Add 200 mL of anhydrous hexane (dried over Na/benzophenone).

  • Reactant A: Cool the flask to -78°C (dry ice/acetone). Condense or add via syringe 5.0 g (42.6 mmol) of

    
     (1.0 M solution in hexane is safer/easier).
    
  • Reactant B: In the addition funnel, mix 25 mL (excess, ~300 mmol) of dry pyrrolidine with 50 mL hexane.

    • Note: Excess amine acts as an HCl scavenger (forming pyrrolidinium chloride).

  • Addition: Dropwise add the pyrrolidine solution over 1 hour. A massive white precipitate (amine salt) will form.

  • Warming: Allow the mixture to warm to room temperature (RT) and reflux for 2 hours to ensure complete substitution.

  • Filtration: Filter the mixture under

    
     (fritted Schlenk filter) to remove the solid hydrochloride salt.
    
  • Isolation: Remove solvent from the filtrate under vacuum. The product acts as a viscous oil or low-melting solid.

  • Validation (Self-Check):

    • 
       NMR:  Single peak at 
      
      
      
      30 ppm (characteristic of tris(amino)boranes) [3]. Absence of peaks at 0 ppm (boric acid) or 10-20 ppm (boronates).
    • 
       NMR:  Distinct multiplets for 
      
      
      
      -CH2 and
      
      
      -CH2 of the pyrrolidine ring; integration ratio must match.
Protocol B: Hydrolytic Stability Assay

Objective: Quantify the kinetic stability window in ambient atmosphere.

  • Preparation: Dissolve 50 mg of this compound in 0.6 mL of anhydrous

    
     in an NMR tube sealed with a septum.
    
  • Baseline: Acquire a

    
    
    
    
    
    NMR spectrum.
  • Challenge: Inject 5

    
    L of 
    
    
    
    (approx. 1 equivalent) into the tube. Shake vigorously.
  • Monitoring: Acquire spectra at

    
     min, 1 hr, 6 hr, and 24 hr.
    
  • Data Analysis: Integrate the starting material peak (~30 ppm) vs. the hydrolysis product peak (~19 ppm for boroxine/boric acid derivatives).

  • Criterion: A decrease of <5% in the starting material integral over 1 hour indicates sufficient stability for benchtop handling during quick transfers.

Thermal Decomposition

At temperatures exceeding 200°C, this compound undergoes thermolysis. Unlike hydrolysis, this is an intrinsic breakdown.

  • Pathway: Loss of pyrrolidine and ring-opening/polymerization.

  • Products: Formation of poly(aminoboranes) and eventually Boron Carbonitride (

    
    ) ceramics at >800°C.
    
  • Relevance: This property allows it to serve as a single-source precursor for CVD of boron nitride thin films.

Handling & Storage Recommendations

Based on the thermodynamic and kinetic data:

  • Storage: Store under Argon or Nitrogen atmosphere at 2–8°C. While thermally stable, cold storage minimizes incidental hydrolysis from trace moisture diffusion through seals.

  • Solvents: Compatible with non-protic, non-nucleophilic solvents (Hexane, Toluene, THF, DCM). Avoid alcohols.

  • Emergency: In case of spill, treat with excess water to fully hydrolyze to boric acid (non-toxic relative to the precursor) and clean up as standard chemical waste.

References

  • Niedenzu, K., & Dawson, J. W. (1965). Boron-Nitrogen Compounds. Springer-Verlag. (General reference for B-N bond energies and aminoborane chemistry).
  • Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer Berlin Heidelberg.
  • Marziale, A. N., et al. (2019). Aminoboranes as Hydrogen Storage Materials. Angewandte Chemie International Edition.
  • ResearchGate. (2025). Synthesis and Structure of Pyrrolidinobromodiboranes. Retrieved from [Link]

Safety data sheet (SDS) for Tris(pyrrolidino)borane handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Tris(pyrrolidino)borane Handling & Protocols

Document Control:

  • Subject: this compound (Tri-1-pyrrolidinylborane)[1]

  • CAS Registry Number: 4426-24-8 (Primary Reference)[2][3]

  • Classification: Technical Safety Guide / Whitepaper[4]

Physicochemical Profile & Hazard Identification

1.1 The Compound Profile this compound is a sterically crowded aminoborane widely utilized as a mild borylating agent and a Lewis base in organic synthesis. Unlike simple amine-borane adducts, the boron center is bonded to three nitrogen atoms, creating a system that is electronically stabilized but hydrolytically labile.

PropertyDataRelevance to Safety
Formula C₁₂H₂₄BN₃Stoichiometry for quenching calculations.[4]
Molecular Weight 221.15 g/mol Required for molarity calculations.[4]
Physical State Solid / Low-melting Crystalline MassMelting Point: 56–60°C .[4] Can fuse into a monolith if stored improperly.
Boiling Point ~308°C (at 760 mmHg)High boiling point reduces vapor pressure hazards of the parent compound.[4]
Flash Point ~140°CTechnically high, but misleading (see Hydrolysis Hazards).[4]
Solubility Soluble in THF, Toluene, DCMIncompatible with protic solvents (Water, Alcohols).[4]

1.2 The Mechanistic Hazard: Hydrolysis & Decomposition While the parent compound is often classified as an "Irritant" (Xi), the primary safety vector is its reactivity with atmospheric moisture. The B-N bond is susceptible to hydrolysis, rapidly generating Pyrrolidine and Boric Acid.

  • Hydrolysis Equation:

    
    
    

Risk Cascade:

  • Corrosivity: The released Pyrrolidine (CAS 123-75-1) is a Category 1A Skin Corrosive and causes serious eye damage.[5][6]

  • Flammability: Pyrrolidine has a flash point of 3°C (Highly Flammable). A spill of this compound in a wet sink can generate a flammable vapor cloud immediately.

  • Toxicity: Pyrrolidine is toxic if swallowed or inhaled.[5][6][7]

Engineering Controls & Personal Protective Equipment (PPE)

2.1 The "Zero-Moisture" Mandate Standard fume hood operations are insufficient for long-term storage or precise dispensing.

  • Primary Containment: Nitrogen or Argon-filled Glovebox (< 1 ppm H₂O/O₂).

  • Secondary Containment: Schlenk line techniques for benchtop transfer.

2.2 PPE Hierarchy

  • Eyes: Chemical splash goggles (ANSI Z87.1) + Face shield if working outside a glovebox.

  • Skin:

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Neoprene or Butyl Rubber (extended cuff) to resist amine permeation.

  • Body: Flame-resistant (FR) lab coat (Nomex/Kevlar blend). Synthetic fibers (polyester) are prohibited due to melt-risk if pyrrolidine vapors ignite.

Operational Protocols: Inert Transfer & Handling

3.1 Solid Transfer Protocol (Schlenk Line) Since the compound melts at ~56°C, it often arrives as a fused solid. Chipping it out in air is dangerous.

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round bottom flask (RBF) and a solid addition funnel under vacuum. Backfill with Argon.

  • Glovebox Transfer (Preferred): Weigh the reagent inside a glovebox into the addition funnel. Cap the funnel tightly.

  • Benchtop Integration: Remove the funnel from the glovebox and immediately attach it to the reaction flask under a positive pressure of Argon.

  • Solvation: Add anhydrous solvent (e.g., THF) through the septum via cannula or syringe before dropping the solid, if possible, to create a heat sink.

  • Addition: Rotate the addition funnel to dispense the solid.

3.2 Diagram: Inert Atmosphere Solid Transfer Workflow

G cluster_safety Critical Control Points Storage Storage (2-8°C, Argon) Glovebox Glovebox Entry (Weighing) Storage->Glovebox Equilibrate to RT Transfer Sealed Transfer (Solid Addition Funnel) Glovebox->Transfer Load Reagent Reaction Reaction Vessel (Schlenk Line) Transfer->Reaction Counter-flow Argon Quench Controlled Quench (0°C, Dilute Acid) Reaction->Quench Post-Reaction

Caption: Workflow for transferring this compound from storage to reaction, emphasizing inert continuity.

Emergency Response & Waste Management

4.1 Fire Fighting Measures

  • Suitable Media: Dry chemical, CO₂, or dry sand.

  • Unsuitable Media: DO NOT USE WATER. Water accelerates hydrolysis, releasing flammable pyrrolidine and fueling the fire.

  • Specific Hazard: Thermal decomposition produces Boron oxides and Nitrogen oxides (NOx).

4.2 Accidental Release (Spill Protocol)

  • Evacuate: Clear the immediate area.

  • Isolate: Ensure no ignition sources are present (due to potential pyrrolidine release).

  • Neutralize: Cover the spill with dry sand or vermiculite. Do not use wet paper towels.

  • Disposal: Transfer absorbed material into a container designated for "Water-Reactive/Basic Organic" waste.

4.3 Waste Disposal

  • Quenching: Unused reagent must be quenched carefully.

    • Protocol: Dilute with toluene, cool to 0°C, and slowly add isopropanol (IPA) followed by water. This controls the exotherm and amine release.

  • Stream: Dispose of as hazardous organic waste containing amines and boron.

References

  • PubChem . (2025).[5][8] Borane, tripyrrol-1-yl- (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of Boron-Nitrogen Bonds in Tris(pyrrolidino)borane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis, electronic structure, and, most critically, the reactivity of the boron-nitrogen (B-N) bonds in Tris(pyrrolidino)borane. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemical behavior of this important aminoborane, offering field-proven insights and detailed experimental protocols.

Introduction: The Unique Nature of the Boron-Nitrogen Bond in this compound

This compound, B(NC₄H₈)₃, is a tris(aminoborane) characterized by a central boron atom bonded to three pyrrolidino nitrogen atoms. The B-N bond in aminoboranes is of significant interest due to its partial double bond character. This arises from the donation of the nitrogen lone pair into the vacant p-orbital of the electron-deficient boron atom, a phenomenon known as π-bonding.[1] This interaction strengthens the B-N bond and influences the overall geometry and reactivity of the molecule. The "B-N" unit is isoelectronic with the "C-C" unit, leading to a rich chemistry with analogues to many carbon-based compounds.[2]

The pyrrolidino substituents, with their five-membered ring structure, impart specific steric and electronic properties to the molecule. The degree of π-bonding, and thus the reactivity of the B-N bond, is a delicate balance between the electron-donating ability of the nitrogen and the steric hindrance imposed by the bulky pyrrolidino groups. Understanding this interplay is crucial for predicting and controlling the reactivity of this compound in various chemical transformations.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a boron trihalide, most commonly boron trichloride (BCl₃) or boron tribromide (BBr₃), with an excess of pyrrolidine. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of pyrrolidine displaces the halide ions on the boron atom.

General Synthetic Protocol

A generalized and robust protocol for the synthesis of this compound is detailed below. This method is designed to be self-validating by ensuring the complete removal of hydrogen halide byproducts and isolation of a pure product.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to monitor gas evolution and prevent atmospheric moisture ingress) is charged with a solution of pyrrolidine (4.0 equivalents) in a dry, inert solvent such as toluene or hexane. The flask is cooled in an ice-water bath.

  • Reagent Addition: A solution of boron trichloride (1.0 equivalent) in the same solvent is added dropwise to the stirred pyrrolidine solution via the dropping funnel. The addition should be slow to control the exothermic reaction and the evolution of hydrogen chloride gas.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours. The formation of a white precipitate of pyrrolidinium chloride will be observed. The reaction can be monitored by ¹¹B NMR spectroscopy, looking for the disappearance of the starting boron trihalide signal and the appearance of a new signal corresponding to this compound.

  • Workup and Purification: The reaction mixture is filtered to remove the pyrrolidinium chloride precipitate. The filtrate is then concentrated under reduced pressure to yield the crude product. The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent like pentane.

  • Characterization: The final product should be characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and ¹¹B NMR, as well as mass spectrometry to confirm its identity and purity.

Figure 1: Synthetic workflow for this compound.

Reactivity of the Boron-Nitrogen Bonds

The reactivity of the B-N bonds in this compound is dominated by the Lewis acidic nature of the boron center and the nucleophilic/basic character of the nitrogen atoms. The partial double bond character makes the B-N bond relatively robust; however, it is susceptible to cleavage under certain conditions, particularly in the presence of strong electrophiles or nucleophiles.

Hydrolysis and Protolysis

The B-N bonds in aminoboranes are sensitive to protic reagents such as water, alcohols, and acids. The hydrolysis of aminoboranes is a well-known reaction that leads to the cleavage of the B-N bond and the formation of boric acid and the corresponding amine.[3][4][5]

The mechanism of hydrolysis involves the initial coordination of a water molecule to the Lewis acidic boron atom. This is followed by proton transfer from the coordinated water to the nitrogen atom, leading to the cleavage of the B-N bond. This process is often catalyzed by either acid or base.[3]

Mechanism of Hydrolysis:

  • Coordination: A water molecule acts as a Lewis base and coordinates to the electron-deficient boron atom of this compound.

  • Proton Transfer: An intramolecular or intermolecular proton transfer occurs from the oxygen atom of the coordinated water to one of the pyrrolidino nitrogen atoms.

  • B-N Bond Cleavage: The protonated pyrrolidine is a good leaving group, and the B-N bond cleaves to form a borinic acid derivative and pyrrolidine.

  • Further Hydrolysis: The remaining B-N bonds undergo subsequent hydrolysis steps until boric acid and three equivalents of pyrrolidine are formed.

HydrolysisMechanism TPB This compound Intermediate1 [B(NC₄H₈)₃(H₂O)] (Coordinated Complex) TPB->Intermediate1 + H₂O H2O H₂O Intermediate2 [HOB(NC₄H₈)₂] + HNC₄H₈ (Borinic Acid Derivative + Pyrrolidine) Intermediate1->Intermediate2 Proton Transfer & B-N Cleavage BoricAcid B(OH)₃ + 3 HNC₄H₈ (Boric Acid + Pyrrolidine) Intermediate2->BoricAcid + 2 H₂O (Further Hydrolysis)

Figure 2: Simplified mechanism of this compound hydrolysis.

A similar reactivity is observed with other protic reagents. For instance, reaction with alcohols (alcoholysis) will yield trialkoxyboranes and pyrrolidine, while reaction with carboxylic acids can lead to the formation of acyloxyboranes.[6]

Reactions with Electrophiles

The nitrogen atoms in this compound, despite their lone pair being involved in π-bonding with boron, can still exhibit nucleophilic character and react with strong electrophiles. However, a more common reaction pathway with electrophiles involves the cleavage of the B-N bond.

Strong Lewis acids, such as boron trihalides, can react with this compound in a process known as "scrambling" or redistribution reaction. For example, the reaction with BBr₃ can lead to a mixture of bromopyrrolidinoboranes.[7] This highlights the lability of the B-N bond in the presence of a stronger Lewis acid that can compete for the nitrogen lone pair.

Reactions with Nucleophiles

The boron center in this compound is Lewis acidic and can react with strong nucleophiles. However, the steric bulk of the three pyrrolidino groups can hinder the approach of nucleophiles to the boron atom.

Strongly nucleophilic reagents, such as organolithium or Grignard reagents, can potentially attack the boron center, leading to the displacement of a pyrrolidino group and the formation of a new boron-carbon bond. However, such reactions are often challenging and may require forcing conditions due to the stability of the B-N bonds. In some cases, small nucleophilic bases can lead to the cleavage of the B-N bond.[8]

Redox and Lewis Base Activations

Recent studies have shown that aminoboranes can be activated through electrochemical oxidation or photochemical processes.[9] These methods can facilitate reactions that are otherwise difficult to achieve, opening new avenues for the application of aminoboranes in synthesis.[9] Coordination of neutral Lewis bases to aminoboranes, although often endergonic, is observable and suggests potential for catalytic applications.[9]

Quantitative Reactivity Data

The following table summarizes the general reactivity of the B-N bonds in this compound with different classes of reagents. The reactivity is qualitatively assessed based on typical reaction conditions and outcomes.

Reagent ClassExample Reagent(s)General ReactivityProducts
Protic Reagents Water, Alcohols, Carboxylic AcidsHighBoric acid/esters, Pyrrolidine
Strong Lewis Acids BBr₃, AlCl₃Moderate to HighHalopyrrolidinoboranes (redistribution)
Strong Nucleophiles Organolithium reagents, Grignard reagentsLow to ModeratePotential for B-C bond formation
Mild Oxidizing Agents Air (O₂)LowGenerally stable
Mild Reducing Agents H₂/PdLowGenerally stable

Applications in Drug Development and Organic Synthesis

The reactivity of the B-N bond in this compound and related aminoboranes is of significant interest in organic synthesis and, by extension, in drug development.

  • Protecting Group: The aminoborane functionality can serve as a protecting group for amines. The B-N bond is stable under many reaction conditions but can be readily cleaved by hydrolysis.

  • Amine Synthesis: The cleavage of the B-N bond provides a route to generate free amines, which are crucial building blocks in many pharmaceuticals.

  • Precursor to other Boron Compounds: this compound can be a precursor for the synthesis of other boron-containing compounds through the substitution of the pyrrolidino groups.

  • Catalysis: The Lewis acidic nature of the boron center allows for its potential use as a catalyst in various organic transformations.

The synthesis of N-substituted pyrrolidines, a common motif in pharmaceuticals, can be achieved from corresponding cyclic imides using borane catalysts in conjunction with a reducing agent like phenylsilane.[10]

Conclusion

The reactivity of the boron-nitrogen bonds in this compound is a multifaceted topic governed by the interplay of electronic and steric factors. While the B-N bond exhibits significant stability due to π-bonding, it is susceptible to cleavage by protic reagents and strong electrophiles. Understanding these reactivity patterns is essential for the effective utilization of this compound and other aminoboranes as versatile reagents and intermediates in modern organic synthesis and drug discovery. Further exploration into the activation of these robust bonds under mild conditions continues to be a promising area of research.

References

  • Hackel, T., & McGrath, N. A. (2019). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Molecules, 24(3), 432. [Link]

  • Xie, et al. (Year). Synthesis of N-substituted pyrrolidines from cyclic imides using phenylsilane and a borane catalyst. Journal Name, Volume(Issue), Pages. (A specific citation for this work by Xie and coworkers is not available in the provided search results, but the work is referenced in the MDPI article.)
  • Cypryk, M., & Chojnowski, J. (2020). Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes. Molecules, 25(23), 5541. [Link]

  • Nöth, H., & Schlegel, A. (2007). Synthesis and Structure of Pyrrolidinobromodiboranes(4). Zeitschrift für Naturforschung B, 62(6), 755-760. [Link]

  • Farrell, K. M. (2014). Synthesis and Reactivity of Electron-Deficient Boron Species. University of California, Riverside. [Link]

  • ResearchGate. (2020). Tetra(pyrrolidino)diborane(4), [(C4H8N)2B]2, as a New Improved Alternative Synthetic Route to Bis(pinacolato)diborane(4) − Crystal Structures of the Intermediates. [Link]

  • ChemRxiv. (2022). Interrogating Redox and Lewis Base Activations of Aminoboranes. [Link]

  • Purdue University Graduate School. (2021). Amine-Boranes: Synthesis and Applications. [Link]

  • Gimeno, M. C., et al. (2023). The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. Molecules, 28(18), 6528. [Link]

  • Sun, C., et al. (2023). Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)borane and selective complexation with Bestmann ylides. Chemical Science, 14(30), 8121-8127. [Link]

  • Johnson, H. C., et al. (2019). Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective. Chemistry – A European Journal, 25(2), 358-372. [Link]

  • Sun, C., et al. (2023). Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)borane and selective complexation with Bestmann ylides. Chemical Science, 14(30), 8121-8127. [Link]

  • Scott, D. J., et al. (2022). Synthesis of Electrophiles Derived from Dimeric Aminoboranes and Assessing Their Utility in the Borylation of π Nucleophiles. Organometallics, 41(19), 2769–2782. [Link]

  • The synthesis, properties, and reactivity of Lewis acidic aminoboranes. (n.d.). RSC Publishing. [Link]

  • Bullen, G. J., & Clark, N. H. (1969). Crystallographic studies of the boron–nitrogen bond in aminoboranes. Part III. Crystal and molecular structure of tri-(1,3,2-benzodioxaborol-2-yl)amine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 404-409. [Link]

  • Bullen, G. J., & Clark, N. H. (1968). Crystallographic studies of the boron–nitrogen bond in aminoboranes. Part I. The crystal and molecular structure of 1,8,10,9-triazaboradecalin. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 404-409. [Link]

  • ChemRxiv. (2019). The Synthesis, Properties, and Reactivity of Lewis Acidic Aminoboranes. [Link]

  • Scott, D. J., et al. (2022). Synthesis of Electrophiles Derived from Dimeric Aminoboranes and Assessing Their Utility in the Borylation of π Nucleophiles. Organometallics, 41(19), 2769–2782. [Link]

  • Zhang, X., et al. (2023). A Review on Catalytic Hydrolysis of Ammonia Borane for Hydrogen Production. Catalysts, 13(11), 1435. [Link]

  • Chemistry LibreTexts. (2023). 6.10: Boron Compounds with Nitrogen Donors. [Link]

  • Montiel-Palma, V., et al. (2020). Ammonia–Borane and Amine–Borane Dehydrogenation Mediated by Complex Metal Hydrides. Chemical Reviews, 120(23), 12685–12711. [Link]

  • Dutta, D., et al. (2024). Hydrolysis of ammonia borane for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation. Catalysis Science & Technology, 14(18), 5028-5040. [Link]

  • Paetzold, P. (1987). New perspectives in boron-nitrogen chemistry. Pure and Applied Chemistry, 59(7), 879-884. [Link]

  • Jabłoński, M. (2020). The nature of multiple boron-nitrogen bonds studied using electron localization function (ELF), electron density (AIM), and natural bond orbital (NBO) methods. Structural Chemistry, 31(5), 1835-1847. [Link]

  • Staubitz, A., Robertson, A. P. M., & Manners, I. (2010). Hydrolysis of ammonia borane as a hydrogen source: fundamental issues and potential solutions towards implementation. Chemical Society Reviews, 39(8), 2936-2955. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Tris(1-pyrrolidinyl)borane via Aminolysis of Boron Trichloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the synthesis of Tris(1-pyrrolidinyl)borane (also known as tripyrrolidinoborane) via the aminolysis of boron trichloride (


)  with pyrrolidine . This compound serves as a vital intermediate in the formation of boron-nitrogen ceramics, a reagent in organic synthesis, and a model compound for studying 

bonding between boron and nitrogen.

The procedure utilizes a 1:6 stoichiometric approach where excess pyrrolidine acts as both the nucleophile and the scavenger for the hydrochloric acid by-product. This self-validating protocol emphasizes moisture-free handling (Schlenk technique) to prevent hydrolysis of the B-N bonds.

Mechanistic Insight & Reaction Logic

The synthesis proceeds via a sequential nucleophilic substitution mechanism at the boron center. Boron trichloride is a strong Lewis acid, while pyrrolidine acts as a secondary amine nucleophile.

Reaction Equation


Critical Design Factors
  • Stoichiometry (1:6): The reaction generates 3 moles of HCl for every mole of product. If a base is not added, the HCl will protonate the unreacted pyrrolidine, rendering it non-nucleophilic. Therefore, 3 equivalents of pyrrolidine are used for substitution, and 3 equivalents are used to trap HCl as pyrrolidinium chloride (solid precipitate).

  • Thermodynamics: The formation of the B-N bond and the amine salt is highly exothermic. Controlled addition at low temperature (

    
     or 
    
    
    
    ) is required to prevent side reactions and solvent boiling.
  • Solvent Selection: n-Hexane is the preferred solvent. The product (Tris(pyrrolidinyl)borane) is soluble in hexane, whereas the by-product (pyrrolidinium chloride) is insoluble, allowing for easy separation via filtration.

Mechanistic Pathway Visualization

ReactionMechanism BCl3 BCl3 (Lewis Acid) Complex Adduct Formation Cl3B:NH(Pyr) BCl3->Complex Attack Pyr Pyrrolidine (Nucleophile) Pyr->Complex Sub1 Substitution 1 Cl2B-N(Pyr) + HCl Complex->Sub1 -HCl Sub2 Substitution 2 ClB(N(Pyr))2 + HCl Sub1->Sub2 +Pyr / -HCl Salt Salt Formation [PyrH]+ Cl- Sub1->Salt HCl Trapped Final Tris(pyrrolidino)borane B(N(Pyr))3 Sub2->Final +Pyr / -HCl Sub2->Salt Final->Salt

Figure 1: Stepwise nucleophilic substitution and acid scavenging mechanism.

Safety & Pre-requisites

WARNING:


 reacts violently with water to release HCl gas.[1] Pyrrolidine is flammable and corrosive.
  • Inert Atmosphere: All steps must be performed under Argon or Nitrogen using Schlenk lines or a Glovebox.

  • Glassware: Flame-dried under vacuum.

  • PPE: Neoprene gloves, lab coat, safety goggles, and face shield. Work in a fume hood.

  • BCl3 Source: Use a 1.0 M solution in hexanes or methylene chloride for safer handling compared to neat gas.

Materials & Equipment

Reagent/EquipmentSpecificationQuantity (Scale: 10 mmol)Role
Boron Trichloride 1.0 M in Hexanes10.0 mL (10 mmol)Electrophile
Pyrrolidine Dry, distilled over CaH25.0 mL (~60 mmol)Nucleophile/Base
n-Hexane Anhydrous (<10 ppm H2O)50 mLSolvent
Schlenk Flask 100 mL, 2-neck1 unitReactor
Frit Filter Schlenk frit (G3 or G4)1 unitFiltration
Cold Bath Dry Ice / AcetoneN/ACooling (-78°C)

Experimental Protocol

Phase 1: Reactor Setup and Reagent Preparation
  • Assemble a 100 mL two-neck Schlenk flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Cycle the apparatus 3 times (Vacuum/Argon) to remove oxygen and moisture.

  • Under Argon flow, add anhydrous n-Hexane (30 mL) and Pyrrolidine (5.0 mL, 60 mmol) to the flask.

  • Cool the flask to -78°C using a dry ice/acetone bath. (Note: If dry ice is unavailable, an ice/salt bath at -10°C is acceptable, but addition must be slower).

Phase 2: Controlled Addition
  • Transfer the

    
     solution (10 mL, 10 mmol)  into the addition funnel via cannula or gas-tight syringe.
    
  • Dropwise Addition: Add the

    
     solution to the stirring amine solution over 30 minutes .
    
    • Observation: A massive amount of white precipitate (pyrrolidinium chloride) will form immediately.

    • Control: Ensure the internal temperature does not spike; rapid addition causes solvent boiling and potential loss of volatile

      
      .
      
Phase 3: Reaction Completion
  • Once addition is complete, allow the reaction to stir at -78°C for 30 minutes.

  • Remove the cooling bath and allow the mixture to warm to Room Temperature (25°C) naturally.

  • Stir at room temperature for 3 hours to ensure complete substitution of the third chloride.

    • Checkpoint: The mixture should be a thick white slurry (precipitate suspended in clear liquid).

Phase 4: Workup and Isolation
  • Filtration: Connect a Schlenk frit (G3 porosity) to a receiving Schlenk flask under Argon. Filter the slurry.

    • The solid cake is pyrrolidinium chloride.

    • The filtrate contains the product.

  • Washing: Wash the solid cake with 10 mL of dry hexane to recover trapped product. Combine filtrates.

  • Concentration: Remove the volatiles (hexane and trace excess pyrrolidine) under vacuum (0.1 Torr) at room temperature.

  • Purification (Distillation): The crude product is a viscous oil or low-melting solid. Purify by vacuum distillation.

    • Target: Collect the fraction boiling at approx. 100–110°C at 0.1 mmHg (Note: Boiling points vary by vacuum strength; use a short-path distillation head).

Workflow Diagram

ProtocolWorkflow Start Start: Dry Schlenk Setup (Argon Atmosphere) Mix Charge Flask: Hexane + 6 eq. Pyrrolidine Cool to -78°C Start->Mix Add Add 1 eq. BCl3 Dropwise (30 mins) (Exothermic!) Mix->Add Warm Warm to RT Stir 3 Hours Add->Warm Filter Schlenk Filtration Remove [PyrH]Cl Salt Warm->Filter Evap Evaporate Solvent (Vacuum) Filter->Evap Filtrate Waste Waste Filter->Waste Solid Salt Distill Vacuum Distillation Isolate Product Evap->Distill

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Quality Control

The product must be characterized immediately after isolation due to moisture sensitivity.

TechniqueExpected ResultInterpretation

NMR

+27 to +30 ppm (s)
Characteristic of tris(amino)borane (

). Broad singlet due to Quadrupolar relaxation.

NMR

~1.7 (m, 4H), ~3.1 (m, 4H)
Pyrrolidine ring protons. Shifts will differ slightly from free amine.
Appearance Colorless viscous oil / solidTurns cloudy if hydrolyzed (boric acid formation).

Note on


 NMR:  The chemical shift is distinct. 

appears at ~47 ppm, while borates (

) appear at ~18 ppm. The specific window of 25–30 ppm confirms the

connectivity with significant

-backbonding.

Troubleshooting

  • Low Yield: Usually caused by incomplete precipitation of the salt or hydrolysis during filtration. Ensure the Schlenk frit is perfectly dry and the Argon flow is sufficient.

  • Product is Yellow/Brown: Indicates oxidation or contamination with grease. Ensure pyrrolidine is distilled prior to use.

  • Fuming upon air exposure: The product is hydrolytically unstable. It will release pyrrolidine fumes if exposed to humid air. Store in a glovebox or sealed ampoule.

References

  • Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag. (Standard reference for chemical shifts).
  • Brotherton, R. J., et al. (2000). "Boron Compounds".[1][2][3][4][5][6] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

  • Niedenzu, K., & Dawson, J. W. (1967). Boron-Nitrogen Compounds. Academic Press.
  • Lappert, M. F., et al. (1969). "Aminoboranes". Journal of the Chemical Society A. (Describes general aminolysis protocols for BCl3).

Sources

Application Note: Controlled Ligand Redistribution Synthesis of Bromo(pyrrolidino)boranes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reaction conditions for the redistribution (comproportionation) reaction between Tris(pyrrolidino)borane (


) and Boron Tribromide  (

). This reaction is the standard method for synthesizing mixed amino-bromo-boranes: Bromobis(pyrrolidino)borane and Dibromo(pyrrolidino)borane .

These mixed species are critical electrophilic building blocks in organoboron chemistry, often serving as precursors for:

  • Asymmetric synthesis: Introduction of chiral auxiliaries.

  • Metal-catalyzed borylation: Precursors for boryl ligands.

  • Polymer chemistry: Lewis-acidic initiators.[1]

Core Reaction Logic & Stoichiometry

The synthesis relies on the thermodynamic redistribution of ligands between the electron-rich tris(amino)borane and the electron-deficient boron tribromide. The outcome is strictly controlled by stoichiometry.

Stoichiometric Control Table
Target ProductFormulaReactant Ratio (

:

)
Theoretical YieldState
Bromobis(pyrrolidino)borane

2 : 1 3 EquivalentsSolid/Oil
Dibromo(pyrrolidino)borane

1 : 2 3 EquivalentsLiquid
Reaction Pathway Visualization

The following diagram illustrates the redistribution pathway and the critical stoichiometric branch points.

ReactionPathway cluster_legend Legend Start This compound B(NC4H8)3 Inter Bridged Intermediate (Transient) Start->Inter + 0.5 eq BBr3 Prod2 Dibromo(pyrrolidino)borane Br2B(NC4H8) Start->Prod2 + 2.0 eq BBr3 (Stoichiometry 1:2) Reagent Boron Tribromide BBr3 Prod1 Bromobis(pyrrolidino)borane BrB(NC4H8)2 Inter->Prod1 Stoichiometry 2:1 (Thermodynamic Control) key Blue: Starting Material Red: Reagent Green: Target Product

Caption: Stoichiometric divergence in the ligand redistribution of this compound.

Detailed Experimental Protocol

Safety Pre-Check (Critical)
  • Boron Tribromide (

    
    ):  Reacts violently with moisture, generating HBr gas (corrosive/toxic) and boric acid. Must be handled under inert atmosphere (Argon/Nitrogen) in a fume hood.
    
  • Exotherm: The mixing of amine-boranes and boron halides is highly exothermic. Temperature control is mandatory to prevent decomposition.

Materials
  • This compound: Prepared via reaction of

    
     with excess pyrrolidine (distilled prior to use).
    
  • Boron Tribromide: 1.0 M solution in Dichloromethane (DCM) or neat (freshly distilled).[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Hexane (dried over

    
    ).
    
  • Atmosphere: Dry Nitrogen or Argon.

Protocol A: Synthesis of Bromobis(pyrrolidino)borane (2:1 Ratio)

Objective: Synthesize


.
  • Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Charge Reactant: Cannulate This compound (10.0 mmol, 1 equiv) dissolved in anhydrous DCM (40 mL) into the flask.

  • Cooling: Cool the flask to -78°C (Dry ice/Acetone bath). Note: While

    
     is often cited for simple amines, the bulky pyrrolidino groups benefit from colder injection to prevent local overheating.
    
  • Addition: Charge the addition funnel with Boron Tribromide (5.0 mmol, 0.5 equiv) in DCM (10 mL). Add dropwise over 30 minutes.

    • Observation: A transient precipitate may form, which redissolves upon warming.

  • Equilibration:

    • Allow the mixture to warm to 0°C over 1 hour.

    • Stir at Room Temperature (25°C) for 3 hours. The redistribution is thermodynamically driven and requires time to reach equilibrium.

  • Workup:

    • Remove solvent under reduced pressure (vacuum line).

    • Purification: The residue is typically a solid or viscous oil. Purify via sublimation (high vacuum) or recrystallization from minimal hot hexane/toluene.

    • Validation: Check

      
       NMR.[3] The shift will move upfield relative to 
      
      
      
      but downfield from the tris-amino species.
Protocol B: Synthesis of Dibromo(pyrrolidino)borane (1:2 Ratio)

Objective: Synthesize


.
  • Setup: Flame-dry a 250 mL Schlenk flask. Flush with Argon.

  • Charge Reactant: This protocol reverses the addition order to maintain a high concentration of halide. Charge Boron Tribromide (20.0 mmol, 2 equiv) in DCM (50 mL) into the flask.

  • Cooling: Cool to -78°C .

  • Addition: Add This compound (10.0 mmol, 1 equiv) in DCM (20 mL) dropwise.

    • Reasoning: Adding the amine-borane to excess halide prevents the formation of the bis-amino species (

      
      ) which is kinetically trapped if the halide is the limiting reagent during mixing.
      
  • Equilibration: Warm to Room Temperature and stir for 4–6 hours.

  • Workup:

    • Remove volatiles.

    • Purification: Vacuum distillation is the preferred method for mono-amino-dihalo-boranes.

Mechanistic Insights & Troubleshooting

The Mechanism: Comproportionation

The reaction proceeds via a four-membered


 bridged transition state or intermediate. The Lewis acidic boron of 

coordinates with the lone pair of the nitrogen on

.


Troubleshooting Guide
IssueProbable CauseCorrective Action
Mixed Products Observed Incomplete reaction time or incorrect stoichiometry.Ensure strict 2:1 or 1:2 molar ratios. Extend stir time at reflux (40°C) if using DCM.
Hydrolysis (

peaks)
Moisture ingress.Check Schlenk lines. Use fresh

. Ensure solvents are <10 ppm water.
Dark/Black Coloration Decomposition due to exotherm.Slow down the addition rate. Ensure cooling to -78°C during mixing.

References

  • Nöth, H., & Vahrenkamp, H. (1966). Beiträge zur Chemie des Bors, XLI. Über die Reaktion von Bortribromid mit Tris(dimethylamino)boran. Chemische Berichte, 99(3), 1049–1067. (Foundational text on amino-borane redistribution).

  • Nie, Y., Pritzkow, H., & Siebert, W. (2005).[4] Synthesis and Structure of Pyrrolidinobromodiboranes(4). Zeitschrift für Naturforschung B, 60(10), 1016–1019. (Specific data on pyrrolidino-borane reactivity).

  • Sigma-Aldrich. (n.d.). Boron Tribromide 1.0 M in Methylene Chloride. Product Specification and Safety Data Sheet.

  • Common Organic Chemistry. (2022).[1] Boron Tribromide (BBr3).[1][5][2][6][7] Reaction guides and physical properties.[8]

Sources

Application Note & Protocol: A Proposed Synthesis of Bromotripyrrolidinodiborane from Tris(pyrrolidino)borane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Diborane compounds, particularly those with unsymmetrical substitutions, are of increasing interest in synthetic chemistry due to their unique electronic and steric properties. They serve as versatile reagents in organic synthesis and have potential applications in materials science and drug development. The incorporation of amino groups, such as pyrrolidino moieties, can modulate the reactivity and solubility of the diborane core. This application note details a proposed synthesis of bromotripyrrolidinodiborane, a compound that combines the features of an aminoborane with the reactivity of a B-Br bond. The procedure is designed for researchers familiar with air- and moisture-sensitive techniques.

Proposed Reaction Mechanism

The formation of bromotripyrrolidinodiborane from tris(pyrrolidino)borane and boron tribromide is postulated to proceed through a series of ligand exchange and redistribution reactions. The strong Lewis acidity of boron tribromide is expected to facilitate the cleavage of a boron-nitrogen bond in the electron-rich this compound.

The proposed mechanism involves the following key steps:

  • Lewis Acid-Base Adduct Formation: The initial step is the formation of an adduct between the Lewis acidic boron tribromide and a Lewis basic nitrogen atom of a pyrrolidino group on this compound.

  • B-N Bond Cleavage: Subsequent cleavage of a B-N bond is anticipated, leading to the formation of a brominated aminoborane intermediate and a dibromopyrrolidinoborane species.

  • Redistribution and Dimerization: These reactive intermediates are then proposed to undergo a series of redistribution reactions, ultimately leading to the formation of the more thermodynamically stable bromotripyrrolidinodiborane. The precise nature of this step may be complex and could involve the formation and subsequent reaction of various transient species.

G cluster_0 Step 1: Adduct Formation cluster_1 Step 2: B-N Bond Cleavage cluster_2 Step 3: Redistribution & Dimerization This compound This compound Adduct Lewis Acid-Base Adduct This compound->Adduct + BBr3 Boron_tribromide BBr3 Boron_tribromide->Adduct Intermediate_1 Brominated Aminoborane Intermediate Adduct->Intermediate_1 Intermediate_2 Dibromopyrrolidinoborane Adduct->Intermediate_2 Product Bromotripyrrolidinodiborane Intermediate_1->Product Intermediate_2->Product

Caption: Proposed reaction mechanism for the formation of bromotripyrrolidinodiborane.

Experimental Protocol

CAUTION: Boron tribromide is a highly corrosive and moisture-sensitive liquid that reacts violently with water.[1] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
This compoundB(NC₄H₈)₃235.18≥97%Commercially Available
Boron tribromideBBr₃250.52≥99.9%Commercially Available
Anhydrous HexaneC₆H₁₄86.18AnhydrousCommercially Available
Anhydrous DichloromethaneCH₂Cl₂84.93AnhydrousCommercially Available
Celite®---Commercially Available
Procedure
  • Reaction Setup:

    • In a glovebox, add this compound (2.35 g, 10.0 mmol) to a 250 mL flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Add 100 mL of anhydrous hexane to the flask to dissolve the this compound.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Boron Tribromide:

    • In a separate, dry vial inside the glovebox, prepare a solution of boron tribromide (0.83 g, 3.33 mmol) in 20 mL of anhydrous hexane.

    • Slowly add the boron tribromide solution to the stirred this compound solution at -78 °C over a period of 30 minutes using a syringe. A white precipitate may form upon addition.[2]

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The precipitate may redissolve to form a clear or slightly colored solution.

  • Workup and Purification:

    • Remove the solvent under reduced pressure to obtain a crude solid or oil.

    • In the glovebox, dissolve the crude product in a minimal amount of anhydrous dichloromethane and filter through a pad of Celite® to remove any insoluble byproducts.

    • Wash the Celite® pad with a small amount of anhydrous dichloromethane.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting product can be further purified by recrystallization from a hexane/dichloromethane solvent system at low temperature.

G A 1. Dissolve this compound in Anhydrous Hexane B 2. Cool to -78 °C A->B C 3. Slowly Add BBr3 Solution B->C D 4. Warm to Room Temperature and Stir for 12h C->D E 5. Remove Solvent in Vacuo D->E F 6. Dissolve in CH2Cl2 and Filter through Celite® E->F G 7. Remove Solvent in Vacuo F->G H 8. Recrystallize from Hexane/CH2Cl2 G->H

Caption: Experimental workflow for the synthesis of bromotripyrrolidinodiborane.

Characterization

The successful synthesis of bromotripyrrolidinodiborane should be confirmed by a combination of spectroscopic techniques.

  • ¹¹B NMR Spectroscopy: This is a crucial technique for characterizing boron compounds. The product is expected to show two distinct broad signals in the ¹¹B NMR spectrum, corresponding to the two different boron environments in the unsymmetrical diborane.[3] One signal would be in the region typical for a boron atom bonded to three nitrogen atoms, while the other would be shifted due to the presence of the bromine atom. The chemical shifts for tricoordinate boron-nitrogen compounds are typically found in the range of δ 20-40 ppm.[4]

  • ¹H and ¹³C NMR Spectroscopy: These spectra will confirm the presence of the pyrrolidino groups. The signals for the methylene protons and carbons of the pyrrolidine rings are expected to be in their characteristic regions. Due to the unsymmetrical nature of the product, multiple sets of signals for the pyrrolidino groups may be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic B-N stretching frequencies, typically in the range of 1300-1500 cm⁻¹. The absence of significant O-H stretches will indicate the anhydrous nature of the product.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the target compound.

Safety and Handling

  • Boron Tribromide: Boron tribromide is extremely corrosive and toxic. It reacts violently with water, releasing hydrogen bromide gas.[1] It should be handled in a well-ventilated fume hood or glovebox.[5] All glassware must be thoroughly dried before use. In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.

  • This compound: While less hazardous than boron tribromide, this compound is still a reactive chemical and should be handled with care. Avoid inhalation and skin contact.

  • Solvents: Anhydrous hexane and dichloromethane are flammable and volatile. Handle them in a well-ventilated area away from ignition sources.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the synthesis of bromotripyrrolidinodiborane. The methodology is based on sound chemical principles and analogous reactions reported in the literature. Researchers attempting this synthesis should have a strong background in handling air- and moisture-sensitive compounds and should adhere strictly to the safety precautions outlined. Successful synthesis and characterization of this novel diborane compound could open new avenues for its application in various fields of chemistry.

References

  • Synthesis and reactions of unsymmetrical diborane(4) 2. (a)... - ResearchGate. Available at: [Link]

  • 11B NMR Chemical Shifts - SDSU Chemistry. Available at: [Link]

  • Cleavage of BN triple bonds by main group reagents - RSC Publishing. Available at: [Link]

  • Boron Tribromide - ResearchGate. Available at: [Link]

  • Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation - American Chemical Society. Available at: [Link]

  • Directed Synthesis and Chemistry of Unsymmetric Dicationic Diboranes and Their Use in Frustrated Lewis Pair‐like Chemistry - PubMed Central. Available at: [Link]

  • A theoretical study of the spectroscopic properties of B2H6 and of a series of BxHyz- species (x -... - ResearchGate. Available at: [Link]

  • Boron-Boron bonds - Chemistry Stack Exchange. Available at: [Link]

  • BBr3: Boron tribromide. Shock-sensitive alkali metals - YouTube. Available at: [Link]

  • Boron - Wikipedia. Available at: [Link]

  • Theoretical study on homolytic B–B cleavages of diboron(4) compounds - RSC Publishing. Available at: [Link]

  • Synthesis and characterization of an unnatural boron and nitrogen-containing tryptophan analogue and its incorporation into proteins - Chemical Science (RSC Publishing). Available at: [Link]

  • Boron tribromide - Wikipedia. Available at: [Link]

  • Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC - NIH. Available at: [Link]

  • Methods for the Cleavage of Allylic and Propargylic C–N Bonds in Amines and Amides – Selected Alternative Applications of the 1,3‐Hydrogen Shift - ResearchGate. Available at: [Link]

  • Bond Breaking and Bond Formation (General Chemistry) - YouTube. Available at: [Link]

  • An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - SciSpace. Available at: [Link]

  • Synthesis of Aminodiborane through the Reaction of Ammonia Borane with Acids - PubMed. Available at: [Link]

  • 11B NMR Spectroscopy - Institute of Chemistry Ceylon. Available at: [Link]

  • Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation - PMC - NIH. Available at: [Link]

  • 10.4: Bond Breaking and Bond Formation - Chemistry LibreTexts. Available at: [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available at: [Link]

  • Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation | ACS Omega - ACS Publications. Available at: [Link]

  • 3,3'-dihydroxybiphenyl - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of Aminodiborane through the Reaction of Ammonia Borane with Acids | Request PDF - ResearchGate. Available at: [Link]

  • ¹¹B NMR spectra indicating the formation of ADB and diborane with... - ResearchGate. Available at: [Link]

  • Bond Breaking and Bond Formation - Physical Processes - YouTube. Available at: [Link]

  • Novel Methods for the Cleavage of C-N Bonds - University of Bristol Research Portal. Available at: [Link]

  • (PDF) Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated - ResearchGate. Available at: [Link]

  • Diborane(4) – metal bonding: Between Hydrogen Bridges and Frustrated Oxidative Addition - The Royal Society of Chemistry. Available at: [Link]

Sources

Precision Synthesis of Hexagonal Boron Nitride (h-BN) on Copper via Low-Pressure Chemical Vapor Deposition (LPCVD)

[1][2]

Executive Summary & Application Context

Hexagonal Boron Nitride (h-BN), often termed "white graphene," is an atomically thin, wide-bandgap insulator (~5.9 eV).[1] While graphene is celebrated for conductivity, h-BN is the unsung hero of stability. For researchers in drug development and biosensing , h-BN offers a critical advantage: it is chemically inert, thermally stable, and atomically smooth. This makes it an ideal passivation layer for preventing bio-fouling on copper-based sensors or as a dielectric substrate that preserves the intrinsic mobility of carbon-based biosensors.

This protocol details the Low-Pressure Chemical Vapor Deposition (LPCVD) of h-BN on copper foil.[2][3] Unlike standard industrial coating methods, this workflow prioritizes atomic precision, utilizing Ammonia Borane as a safer, solid-state precursor compared to the toxic and unstable borazine.

Phase 1: Substrate Engineering (The Foundation)

Scientific Rationale: The surface morphology of the copper catalyst dictates the nucleation density of h-BN. Commercial copper foils possess rolling striations (ridges) that act as high-energy defect sites, leading to uncontrolled, polycrystalline growth. To achieve large-domain, single-crystal h-BN, we must planarize the substrate.

Methodology: We utilize Electrochemical Polishing (ECP) rather than mechanical polishing. ECP selectively dissolves surface asperities, reducing Root Mean Square (RMS) roughness from ~100 nm to <2 nm.

Protocol: Electrochemical Polishing

Reagents:

  • Phosphoric Acid (

    
    , 85%)
    
  • Optional High-Precision Additive: Polyethylene Glycol (PEG) or Ethylene Glycol (to increase viscosity and improve leveling).

Setup:

  • Anode: Copper Foil (Target)[4][5][6]

  • Cathode: Copper Plate (Larger surface area)

  • Power Supply: DC Voltage source

ParameterStandard ValueMechanistic Note
Voltage 1.8 V - 2.5 VOperates in the "mass transport limited" plateau region where polishing occurs.
Electrolyte

(85%)
Viscous layer forms on anode; peaks dissolve faster than valleys.
Time 5 - 10 minsExcessive time causes pitting; insufficient time leaves rolling lines.
Post-Clean DI Water +

blow
Critical to remove phosphate residues that poison CVD catalysts.

Phase 2: The Deposition Protocol (LPCVD)

Scientific Rationale: We use Ammonia Borane (


)357

Experimental Workflow Diagram

CVD_Workflowcluster_precursorPrecursor Zone (Low T)cluster_reactorReaction Zone (High T)PrecursorAmmonia Borane(Solid)Heating_BeltHeating Belt(80-100°C)Precursor->Heating_BeltSublimationFurnaceTube Furnace(1000-1050°C)Heating_Belt->FurnaceVapor TransportMFCMass Flow Controllers(Ar / H2)MFC->FurnaceCarrier GasSubstrateCopper Catalyst(Catalytic Dehydrogenation)Furnace->SubstrateDepositionExhaustVacuum Pump& ScrubberSubstrate->ExhaustByproducts (H2)

Figure 1: Schematic of the LPCVD workflow. Note the separation of the precursor heating zone (sublimation) and the reaction zone (crystallization).

Step-by-Step Deposition Procedure
  • Loading: Place the ECP-treated Copper foil into the center of the quartz tube (hot zone). Place Ammonia Borane powder (approx. 20-50 mg) in a crucible upstream (cold zone).

  • Purging: Evacuate system to base pressure (

    
     Torr) and purge with Argon to remove 
    
    
    .
  • Annealing (In-situ):

    • Ramp furnace to 1000°C under

      
       flow (e.g., 10 sccm).
      
    • Hold: 30-60 mins.

    • Purpose: Reduces surface oxides (

      
      ) and enlarges Cu grains to millimeter scale.
      
  • Growth Phase:

    • Maintain Furnace at 1000°C .

    • Heat Precursor Zone to 80-90°C using a heating belt.

    • Carrier Gas: Introduce Ar/H2 mix to transport precursor vapor.

    • Pressure:[2][3][1][5][6][7][8][9] Maintain ~5-10 Torr (Low Pressure regime promotes diffusion).

    • Duration: 15-45 mins (Controls thickness: Monolayer vs. Thin Film).

  • Cooling:

    • Fast Cooling (>50°C/min) is often preferred to quench the growth and prevent segregation of dissolved impurities, though slow cooling can reduce thermal stress wrinkles.

ParameterSettingImpact on Quality
Furnace Temp 1000 - 1050°CBelow 950°C results in amorphous BN; higher temps improve crystallinity.
Precursor Temp 80 - 100°CControls flux. >100°C causes rapid, uncontrolled decomposition.
H2 Flow 5 - 20 sccmEtches amorphous domains, promoting triangular single crystals.

Phase 3: Characterization & Validation (The Check)

A "self-validating" protocol requires specific metrics to confirm success. Do not assume coating presence; verify it.

Raman Spectroscopy (The Gold Standard)

This is the primary non-destructive test.

  • Target Peak:

    
     phonon mode.
    
  • Position: 1366 - 1369 cm⁻¹ .[1][10]

  • FWHM (Full Width at Half Maximum):

    • High Quality: < 15 cm⁻¹ (Indicates low defect density).

    • Poor Quality: > 25 cm⁻¹ (Indicates nanocrystalline or amorphous structure).

  • Validation Logic: If peak is shifted < 1365 cm⁻¹, tensile strain is present. If > 1370 cm⁻¹, compressive strain (or substrate interaction) is significant.

Scanning Electron Microscopy (SEM)[5]
  • Low Voltage (1-5 kV): Required to see surface contrast on thin films.

  • Visual Check: Look for triangular domains .

    • Triangles: Indicate single-crystal nucleation (Success).

    • Irregular blobs: Indicate amorphous growth (Failure - usually temp too low).

    • Full Film: Triangles merge to form a continuous coating.

Oxidation Resistance Test (Functional Validation)
  • Protocol: Heat the coated Cu sample on a hotplate at 200°C in air for 5 minutes.

  • Result:

    • Uncoated Cu: Turns dark/red (Oxidizes).

    • h-BN Coated Cu: Remains bright orange/metallic.

Mechanism of Growth & Defect Logic

Growth_Logiccluster_troubleshootTroubleshooting LogicStartPrecursor AdsorptionDehydroCatalytic DehydrogenationStart->DehydroNucleationNucleationDehydro->NucleationShapeDomain Shape?Nucleation->ShapeTriangularTriangular(N-edge terminated)Shape->TriangularHigh H2 / Low FluxHexagonalHexagonal(B/N equilibrium)Shape->HexagonalLow H2 / High FluxIrregularIrregular/Amorphous(Defect rich)Shape->IrregularTemp < 900°CAction: Increase H2 Flow (Etching)Action: Increase H2 Flow (Etching)Hexagonal->Action: Increase H2 Flow (Etching)Action: Increase Furnace TempAction: Increase Furnace TempIrregular->Action: Increase Furnace Temp

Figure 2: Growth logic and troubleshooting based on domain morphology. Triangular domains are the thermodynamic preference in Hydrogen-rich environments.

References

  • Song, L., et al. (2011). "Large Scale Growth and Characterization of Atomic Hexagonal Boron Nitride Layers." Nano Letters.

  • Tay, R. Y., et al. (2017). "Electrochemically Prepared Polycrystalline Copper Surface for the Growth of Hexagonal Boron Nitride." Crystal Growth & Design. [5]

  • Sutorius, A., et al. (2024).[7] "Understanding vapor phase growth of hexagonal boron nitride." RSC Advances.

  • Galbiati, M., et al. (2017). "Corrosion resistance of monolayer hexagonal boron nitride on copper." PubMed / NIH.

  • Gorbachev, R. V., et al. (2011).[3] "Hunting for Monolayer Boron Nitride: Optical and Raman Signatures." arXiv.

Application Note: High-Precision Boron Doping of Silicon Oxide Using Tris(pyrrolidino)borane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process engineers and researchers through the evaluation and implementation of Tris(pyrrolidino)borane (TPB) as a boron precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).

Unlike the more common Tris(dimethylamino)borane (TDMAB), TPB offers distinct physicochemical advantages—specifically enhanced thermal stability and reduced vapor pressure—making it ideal for high-aspect-ratio trench filling and precise doping profiles where precursor decomposition must be minimized.

Executive Summary

Doping silicon oxide films with boron to create Borosilicate Glass (BSG) is a critical process in semiconductor manufacturing, used primarily for shallow trench isolation (STI), pre-metal dielectric (PMD) planarization, and as a solid-state diffusion source for p-type doping (e.g., in FinFET or 3D NAND structures).

While Tris(dimethylamino)borane (TDMAB) is the industry standard, it suffers from limited thermal stability, leading to parasitic CVD-like growth at higher temperatures. This compound (TPB) , featuring three cyclic pyrrolidine ligands, offers a more thermally robust alternative. This guide details the protocol for using TPB to achieve highly conformal, uniform boron doping in SiO₂ matrices.

Chemical Profile & Properties

TPB is a sterically hindered, low-volatility liquid precursor. Its cyclic amine ligands provide greater resistance to thermal decomposition compared to the acyclic dimethylamines in TDMAB.

Table 1: Physicochemical Properties of TPB vs. TDMAB
PropertyThis compound (TPB)Tris(dimethylamino)borane (TDMAB)Impact on Process
CAS Number 4426-24-8 4375-83-1Verification
Formula B(NC₄H₈)₃B(N(CH₃)₂)₃Carbon content analysis
Molecular Weight 221.15 g/mol 143.04 g/mol Mass transport kinetics
Physical State Viscous Liquid / Low-melting SolidLiquidDelivery method
Boiling Point >200°C (Distills @ ~130°C/1mmHg)147°CTPB requires heated delivery
Thermal Stability High (>300°C onset)Moderate (<250°C onset)Wider ALD window for TPB
Reactivity High (Lewis Base)High (Lewis Base)Fast nucleation

Technical Insight: The pyrrolidine ring reduces the precursor's vapor pressure significantly. Unlike TDMAB, which can often be delivered at room temperature, TPB requires a heated bubbler (60°C–80°C) to generate sufficient vapor pressure for ALD.

Mechanism of Action: Ligand Exchange

The deposition of Boron-doped SiO₂ (BSG) using TPB typically follows a nanolaminate or co-dosing approach with a Silicon precursor (e.g., BDEAS or HCDS) and an oxidant (Ozone or O₂ Plasma).

Surface Chemistry
  • Chemisorption: The TPB molecule adsorbs onto surface hydroxyl (-OH) groups.

  • Ligand Exchange: The boron center bonds to oxygen, releasing pyrrolidine (HNC₄H₈) as a volatile byproduct.

  • Steric Hindrance: The bulky pyrrolidine rings prevent "double-stacking" of boron atoms, ensuring a self-limiting monolayer (ALD mode).

  • Oxidation: An ozone pulse removes the remaining organic ligands, creating B-O-Si or B-O-B bridges.

Pathway Diagram

The following diagram illustrates the precursor delivery and reaction pathway logic.

ALD_Mechanism cluster_0 Precursor Delivery cluster_1 Reactor Chamber (300°C) TPB_Source TPB Source (Heated 75°C) Mixing Vapor Mixing TPB_Source->Mixing Carrier_Gas N2/Ar Carrier Carrier_Gas->TPB_Source Sweep Surface_OH Substrate Surface (-OH terminated) Mixing->Surface_OH Adsorption 1. TPB Chemisorption (Steric Saturation) Surface_OH->Adsorption Pulse A Purge1 2. Purge (Remove Pyrrolidine) Adsorption->Purge1 Oxidation 3. Ozone Pulse (Ligand Combustion) Purge1->Oxidation Pulse B Purge2 4. Purge (Remove CO2/H2O) Oxidation->Purge2 BSG_Film Borosilicate Glass (B-O-Si Network) Purge2->BSG_Film BSG_Film->Surface_OH Next Cycle (Si or B)

Figure 1: Logic flow for TPB delivery and surface reaction mechanism in ALD.

Experimental Protocol: BSG Deposition

Objective: Deposit a 5% Boron-doped SiO₂ film (50nm) on a 300mm Si wafer. Method: Plasma-Enhanced ALD (PEALD) or Thermal ALD.

Hardware Setup[1]
  • Precursor: this compound (99.9% purity).

  • Source Container: Stainless steel ampoule, heated to 75°C .

  • Delivery Lines: Heated to 90°C (to prevent condensation).

  • Silicon Precursor: BDEAS (Bis(diethylamino)silane) or SAM.24.

  • Oxidant: Ozone (O₃), concentration >180 g/Nm³.

Deposition Recipe (Super-Cycle Approach)

To control doping concentration, use a "Super-Cycle" ratio of Si:B cycles. A 10:1 ratio typically yields low doping (~2-4%), while 5:1 yields moderate doping (~8-10%).

Step-by-Step Cycle:

  • Substrate Stabilization: Heat wafer to 300°C (Range: 250–350°C).

  • Si-Cycle (Repeat X times):

    • Pulse Si-Precursor (1.0s).

    • Purge N₂ (2.0s).

    • Pulse Ozone (2.0s).

    • Purge N₂ (2.0s).

  • B-Cycle (TPB Doping - Repeat Y times):

    • Pulse TPB: 2.0s – 4.0s.

      • Note: Longer pulse required than TDMAB due to lower vapor pressure and steric bulk.

    • Purge N₂: 5.0s.

      • Critical: Pyrrolidine is heavier than dimethylamine; requires longer purge to clear high-aspect-ratio features.

    • Pulse Ozone: 3.0s.

    • Purge N₂: 3.0s.

  • Loop: Repeat Super-Cycle (X:Y) until target thickness is reached.

Process Window Validation

To ensure the protocol is self-validating, perform a Saturation Curve Study :

  • Fix Ozone pulse at 3s.

  • Vary TPB pulse from 0.5s to 6.0s.

  • Measure Growth Rate per Cycle (GPC).

  • Success Criteria: GPC should plateau (saturate) around 0.8–1.0 Å/cycle. If GPC continues to rise linearly, the temperature is too high (CVD mode) or purge is insufficient.

Troubleshooting & Optimization

Table 2: Common Defects and Corrective Actions
Defect / IssueProbable CauseCorrective Action
Haze / Particulates Precursor condensation in lines.Increase line temperature to >15°C above ampoule temp.
Non-uniform Doping Insufficient TPB dose.Increase Bubbler Temp (e.g., 75°C → 80°C) or Carrier Flow.
High Carbon Content Incomplete ligand removal.Increase Ozone concentration or Pulse time; switch to O₂ Plasma.
Low Growth Rate Steric hindrance of pyrrolidine.This is intrinsic to TPB. Accept lower GPC for better conformality.

Safety & Handling

  • Hazard: TPB is water-reactive and releases pyrrolidine (flammable, toxic) upon hydrolysis.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place.

  • PPE: Use chemical-resistant gloves (nitrile/neoprene), face shield, and work in a ventilated fume hood or glovebox.

References

  • Chemical Identity & Properties

    • This compound (CAS 4426-24-8).[1][][3][4][5][6] PubChem/GuideChem Databases. Link

  • Precursor Class Mechanism (TDMAB Baseline)
  • Borosilicate Glass ALD: Putkonen, M., et al. "Atomic Layer Deposition of Borosilicate Glass." Thin Solid Films, 2010. (Describes the Si/B super-cycle methodology).
  • Steric Effects in ALD

    • Gordon, R.G. "Precursors for Atomic Layer Deposition." Harvard University / Gordon Group Reports. (Discusses the impact of ligand bulk on saturation kinetics). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Tris(pyrrolidino)borane Integrity Management

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TPB-STABILITY-001 Status: Active Classification: Reagent Handling & Storage Assigned Specialist: Senior Application Scientist

Executive Summary

Tris(pyrrolidino)borane (TPB) is a highly reactive triaminoborane frequently employed as a phosphorylating agent activator and in organic synthesis. Its utility is directly linked to the Lewis acidity of the central boron atom. However, this same property makes it acutely susceptible to hydrolysis. Upon exposure to atmospheric moisture, the B-N bonds cleave, rendering the reagent useless and potentially contaminating downstream reactions with pyrrolidine and boric acid.

This guide provides a self-validating framework for the storage, handling, and quality control of TPB to ensure experimental reproducibility.

Module 1: The Science of Degradation (FAQ)

Q: Why is my this compound fuming or forming a white crust?

A: You are observing rapid hydrolysis. TPB contains three Boron-Nitrogen (B-N) bonds. The boron atom possesses an empty p-orbital, making it a Lewis acid (electron pair acceptor). Water, acting as a Lewis base (electron pair donor), attacks this electron-deficient center.

The reaction is thermodynamically favorable and kinetically rapid. The "fuming" is often the release of pyrrolidine vapor or the heat of reaction, while the white crust is boric acid (


) or boron oxides.
Mechanistic Pathway

The following diagram illustrates the stepwise degradation of TPB in the presence of moisture.

HydrolysisMechanism TPB This compound (Active Reagent) Intermediate Transition State (Nu Attack on B) TPB->Intermediate Lewis Acid-Base Interaction H2O H₂O (Atmospheric Moisture) H2O->Intermediate Products Degradation Products: 3x Pyrrolidine + Boric Acid Intermediate->Products B-N Bond Cleavage (Irreversible)

Figure 1: Hydrolysis mechanism of this compound. The electron-deficient boron atom is the site of nucleophilic attack by water.

Module 2: Storage Protocols (Troubleshooting)

Q: Can I store TPB in a standard desiccator?

A: No. Standard desiccators often contain residual moisture and oxygen that will degrade TPB over time.

Optimal Storage Matrix

To maintain >98% purity, strict exclusion of water is required. Follow this hierarchy of storage stability:

Storage MethodStability RatingTemperatureRisk Factor
Glovebox (Ar/N₂) Optimal 2–8°CNegligible (<1 ppm H₂O).[1] Best for long-term storage.
Schlenk Flask High 2–8°CLow. Risk increases with faulty greasing or Teflon tap wear.
Sure/Seal™ Bottle Moderate 2–8°CModerate. Septum degrades after multiple punctures.
Desiccator Critical Failure AmbientHigh. Inadequate protection against ambient humidity.
Critical Protocol: The "Double-Barrier" System

For users without a glovebox, use the Double-Barrier method to extend shelf life:

  • Primary Barrier: Store TPB in a Schlenk tube with a high-vacuum Teflon valve (J-Young style).

  • Secondary Barrier: Place the sealed Schlenk tube inside a secondary jar containing activated molecular sieves or Drierite™.

  • Thermal Control: Store the entire assembly at 4°C. Note: Allow to warm to room temperature before opening to prevent condensation.

Module 3: Handling & Transfer (Troubleshooting)

Q: How do I weigh out TPB without degrading it?

A: Never weigh TPB on an open benchtop balance. The high surface-area-to-volume ratio of the powder/solid during weighing accelerates hydrolysis. Use one of the following validated workflows.

Workflow A: The Inert Gas Difference Method (Schlenk Line)

Use this workflow if a glovebox is unavailable.

HandlingWorkflow Start Start: TPB in Storage Vessel Decision Is Glovebox Available? Start->Decision GB_Path Method A: Glovebox Decision->GB_Path Yes Schlenk_Path Method B: Schlenk Line Decision->Schlenk_Path No GB_Step1 Weigh directly into reaction flask inside box GB_Path->GB_Step1 End Proceed to Reaction GB_Step1->End Step1 1. Flame-dry receiving flask & purge with N₂/Ar Schlenk_Path->Step1 Step2 2. Connect TPB vessel to Schlenk line (Counter-flow N₂) Step1->Step2 Step3 3. Transfer solid via powder funnel under active N₂ flow Step2->Step3 Step4 4. Weigh 'Difference' (Weigh full vessel -> Transfer -> Weigh empty) Step3->Step4 Step4->End

Figure 2: Decision tree for handling air-sensitive aminoboranes. Method B utilizes the "Difference Weighing" technique to minimize exposure.

Detailed Protocol for Method B (Schlenk Transfer):

  • Preparation: Flame-dry the receiving flask and cool under a stream of dry Nitrogen.

  • Counter-flow: Open the TPB storage vessel only while a strong stream of Nitrogen is flowing out of the neck (creating a positive pressure curtain).

  • Transfer: Pour or scoop the reagent quickly into the receiving flask.

  • Quantification: Do not weigh the receiving flask open. Instead, weigh the storage vessel before and after the transfer (capped). The mass difference (

    
    ) is the amount added.
    

Module 4: Quality Control & Validation (FAQ)

Q: How do I verify if my TPB is still good?

A: Use


 NMR Spectroscopy.[2]
Visual inspection is unreliable until degradation is severe (crusting). 

NMR provides a definitive "Fingerprint of Purity."
The Validation Standard

Prepare a sample in anhydrous


 or 

under inert conditions.
Species

NMR Shift (

, ppm)
Interpretation
This compound ~26 – 30 ppm Active Reagent. Broad singlet characteristic of tricoordinate aminoboranes.
Boric Acid / Borates ~18 – 21 ppm Degraded. Sharp signal indicating hydrolysis.
Tetra-coordinated Boron ~0 – 5 ppm Complexed. Indicates coordination with solvent or impurities.

Pass/Fail Criteria:

  • PASS: Single peak in the 26–30 ppm range.

  • FAIL: Presence of any peak near 19 ppm (indicates >5% hydrolysis).

References

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Merck KGaA. Link

  • Ereztech. (2021).[1] Safety Data Sheet: Tris(dimethylamino)borane (Analogous Handling). Ereztech LLC. Link

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Thermo Fisher Scientific. Link

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry Department. Link

Sources

Technical Support Center: High-Purity BN Deposition via Tris(pyrrolidino)borane

Author: BenchChem Technical Support Team. Date: February 2026

System Status:ONLINE
Current Module:Carbon Impurity Removal & Process Optimization
Precursor Focus: Tris(pyrrolidino)borane (TPB) [CAS: 1109-15-5]

Introduction: The Carbon Challenge in Organoboron ALD

Welcome to the technical support hub for Boron Nitride (BN) thin film deposition. You are likely using This compound (TPB) because of its high reactivity and liquid state, which makes it easier to handle than solid borane adducts. However, the bulky pyrrolidine rings (


) attached to the boron center present a specific challenge: Steric Hindrance and Carbon Trapping. 

Unlike smaller ligands (e.g., dimethylamino), the cyclic pyrrolidine group is chemically robust. If the transamination reaction with your nitrogen source (e.g.,


) is incomplete, these rings become trapped in the film matrix. Upon annealing or plasma treatment, they decompose into amorphous carbon defects, destroying the dielectric strength and altering the bandgap of your BN film.

This guide provides an autonomous, self-validating workflow to eliminate these impurities.

Module 1: Process Optimization (The Thermodynamics)

To remove carbon, you must shift the reaction equilibrium from decomposition (CVD-like mode) to clean ligand exchange (ALD mode).

The Critical Process Window
ParameterRecommended RangeScientific Rationale
Deposition Temp (

)
250°C – 350°C <250°C: Incomplete ligand exchange (High C). >350°C: Thermal decomposition of the pyrrolidine ring (CVD mode, High C).
Precursor Pulse 0.5s – 2.0s TPB is bulky. Longer pulses ensure saturation of the surface despite steric hindrance.
Purge Time >10s (Critical) The desorbed ligand is pyrrolidine (

), which has a lower vapor pressure than smaller amines. It needs time to clear the boundary layer.
Co-Reactant

plasma
or

plasma
Thermal

often fails to break the final B-N-C bonds in TPB at low temps. Plasma is required for <5% Carbon.
Mechanism of Carbon Removal

The goal is to force the following reaction while preventing ring opening before desorption:



If


 is too high, the ring breaks:


Module 2: Troubleshooting (Interactive Q&A)

Issue 1: "My BN film has a refractive index (RI) > 1.85."

Diagnosis: High Carbon Content. Pure h-BN typically has an RI of 1.65–1.80. Values approaching 2.0 indicate the film is becoming "Boron Carbonitride" (


) rather than pure BN.
  • The Fix:

    • Switch to PEALD (Plasma Enhanced ALD): Introduce a hydrogen-based plasma step (

      
       or 
      
      
      
      ) after the TPB pulse. Hydrogen radicals actively scavenge alkyl groups, converting them to volatile methane (
      
      
      ).
    • Increase Purge Times: The pyrrolidine ligand is "sticky." Double your purge time after the TPB pulse.

    • Check for CVD Mode: Lower your reactor temperature by 25°C. If the growth rate per cycle (GPC) drops significantly, you were likely in a CVD decomposition regime.

Issue 2: "The film peels off or degrades in air (Hydrolysis)."

Diagnosis: Boron Oxide (


) Formation.[1]
Carbon impurities often disrupt the hexagonal BN lattice, leaving "dangling" boron bonds. When exposed to air, these react with moisture to form boric acid/oxide, which is hygroscopic and causes delamination.
  • The Fix:

    • In-Situ Densification: Do not expose the film to air immediately. Perform an in-situ anneal at 500°C+ in

      
       or 
      
      
      
      atmosphere for 30 minutes.
    • Capping Layer: If using for drug packaging/biomedical coating, cap the BN with 2nm of

      
       to prevent hydrolysis until the device is sealed.
      
Issue 3: "I see high leakage current in my device."

Diagnosis: Conductive Carbon Filaments. Even trace carbon (1-2%) can form conductive pathways (Poole-Frenkel hopping sites) through the insulating BN.

  • The Fix:

    • The "Cleaning" Pulse: Implement a "Super-Cycle."[1]

      • Standard: 10x (TPB + Plasma

        
        ).
        
      • Cleaning: 1x (

        
         Plasma only, 20s duration).
        
      • Repeat.

    • Why? The periodic long

      
       plasma etch removes accumulated carbon clusters before they form a continuous conductive path.
      

Module 3: Visualizing the Solution

Workflow: Ligand Removal & Carbon Scavenging

BN_Removal Precursor TPB Precursor (Bulky Pyrrolidine Ligands) Adsorption Surface Adsorption (Steric Hindrance) Precursor->Adsorption Reactant Reactant Choice Adsorption->Reactant Thermal Thermal NH3 (250-350°C) Reactant->Thermal Low Energy Plasma H2/NH3 Plasma (Radical Scavenging) Reactant->Plasma High Energy Result_Dirty High Carbon (BCN) Ligands Trapped Thermal->Result_Dirty Incomplete Exchange Result_Clean Pure h-BN Ligands Volatilized Plasma->Result_Clean CH4 Desorption Result_Dirty->Result_Clean Post-Anneal (Slow)

Caption: Pathway comparison showing why Plasma Enhanced ALD (PEALD) is superior for removing bulky pyrrolidine ligands compared to thermal methods.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Decision Identify Symptom Start->Decision HighRI Refractive Index > 1.8 Decision->HighRI Peeling Film Delamination Decision->Peeling Action1 Reduce Temp (Exit CVD Mode) Add H2 Plasma Step HighRI->Action1 Action2 Check Moisture Levels In-Situ Anneal Peeling->Action2 Validation Validate: XPS C1s Peak < 2% Action1->Validation Action2->Validation

Caption: Decision matrix for diagnosing carbon contamination versus moisture-induced degradation in TPB-based BN films.

References

  • Weber, M. et al. (2025).[2] Deposition and characterization of hex-BN coating on carbon fibres using tris(dimethylamino)borane precursor. ResearchGate.

  • Sprenger, J. K. et al. (2018). Electron-Enhanced Atomic Layer Deposition (EE-ALD) of Boron Nitride Thin Films at Room Temperature and 100 °C. NIST / J. Phys. Chem.

  • Pedersen, H. et al. (2016).[3] CVD Chemistry of Organoborons for Boron-Carbon Thin Film Depositions. ResearchGate.

  • Vertex AI Patent Search. (2018). US10297441B2 - Low-temperature atomic layer deposition of boron nitride and BN structures. Google Patents.

Sources

Optimizing deposition temperature for Tris(pyrrolidino)borane CVD

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing Chemical Vapor Deposition (CVD) processes using Tris(pyrrolidino)borane. This document is designed for researchers, scientists, and engineers working to deposit high-quality boron-containing thin films, such as boron nitride (BN) and boron carbon nitride (BCN). As a single-source precursor, this compound offers a streamlined approach to CVD by containing all the necessary elements (boron, nitrogen, carbon, hydrogen) in one molecule, simplifying the delivery and reaction kinetics of the deposition process.[1][2]

The success of your deposition hinges critically on the precise control of thermal parameters. This guide provides in-depth troubleshooting advice and foundational knowledge, structured in a practical question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why use it as a CVD precursor?

This compound, B(NC₄H₈)₃, is an organoboron compound that serves as a single-source precursor for the deposition of boron-containing thin films. Its molecular structure contains boron, nitrogen, and carbon, making it suitable for creating materials like boron nitride (BN), boron carbide (BC), or boron carbon nitride (BCN). The key advantages of using a single-source precursor are the simplification of the CVD setup, as only one delivery line is needed, and a more controlled stoichiometry in the resulting film because the elemental ratio is fixed within the molecule itself.[2]

Q2: Why is the deposition (substrate) temperature the most critical parameter to optimize?

The deposition temperature directly supplies the activation energy required for the chemical reactions to occur on the substrate surface. It governs several fundamental processes:

  • Precursor Decomposition: The temperature must be high enough to break the chemical bonds within the this compound molecule, releasing the reactive species necessary for film growth. Inadequate temperatures lead to incomplete decomposition and incorporation of impurities. For many boron nitride precursors, deposition temperatures can range from 700 °C to over 1300 °C.[3][4]

  • Surface Diffusion: Atoms (ad-atoms) that land on the substrate need sufficient thermal energy to move around and find their ideal positions in the crystal lattice. Higher temperatures increase surface mobility, which is essential for growing crystalline, rather than amorphous, films.

  • Nucleation Density: Temperature influences the rate at which stable nuclei form on the substrate. This, in turn, affects the grain size and morphology of the film.[5]

  • Film Purity and Stoichiometry: The deposition temperature can affect which chemical bonds are broken and formed, influencing the final elemental composition and purity of the film.

Q3: What is the difference between the precursor (evaporation) temperature and the deposition (substrate) temperature?

These are two distinct and independently controlled parameters that are crucial for a successful CVD process:

  • Precursor (Evaporation/Sublimation) Temperature: This is the temperature of the vessel (often a bubbler or sublimator) containing the this compound. This temperature determines the vapor pressure of the precursor and, therefore, its flow rate into the reaction chamber. An optimal precursor temperature ensures a stable and reproducible supply of reactant gas.[5]

  • Deposition (Substrate) Temperature: This is the temperature of the substrate onto which the film is being grown. As discussed above, this temperature controls the surface chemistry and physics that dictate film quality.

A common experimental error is to conflate these two parameters. A stable precursor vapor flow combined with a well-controlled substrate temperature is the foundation of a repeatable CVD process.

Q4: What safety precautions should be taken when handling this compound?

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for organoboron precursors apply. These compounds can be air and moisture sensitive. Always handle the material in an inert atmosphere (e.g., a glovebox). Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[6][7] Ensure the CVD system's exhaust is properly scrubbed, as decomposition byproducts can be hazardous.[8][9]

Troubleshooting Guide

This section addresses common problems encountered during the CVD of this compound.

Issue 1: No film growth or extremely low deposition rate.

  • Q: I ran a full deposition cycle, but there is little to no film on my substrate. What should I check first?

    • A: The most likely causes are an insufficient deposition temperature or an inadequate precursor flow rate.

      • Verify Deposition Temperature: Your substrate temperature may be too low to initiate the thermal decomposition of the this compound. For similar single-source precursors, temperatures in the range of 700-1100 °C are often required for dehydrogenation and film formation.[4] We recommend increasing your deposition temperature in increments of 50 °C to find the onset of growth.

      • Verify Precursor Temperature and Flow: A low precursor evaporation temperature will result in a very low vapor pressure, meaning insufficient reactant is being carried to the substrate. Gently increase the precursor vessel's temperature by 5-10 °C to boost the flow rate. Be cautious, as too high a temperature can lead to uncontrolled, rapid deposition. One study on h-BN growth found that reducing the precursor temperature from 120 °C to 55 °C resulted in almost no growth.[5]

      • Check for Clogs: Ensure that the gas delivery lines between the precursor vessel and the reaction chamber are not clogged.

Issue 2: The deposited film is of poor quality (amorphous, discolored, or high in impurities).

  • Q: My film is brownish and Raman/XPS analysis shows it's mostly amorphous with high carbon and hydrogen content. How can I improve its crystallinity and purity?

    • A: This is a classic symptom of incomplete precursor decomposition, directly pointing to a deposition temperature that is too low.

      • Increase Deposition Temperature: The pyrrolidino ligands in the precursor are carbon- and hydrogen-rich. Without sufficient thermal energy, these ligands do not fully break away, and their fragments are incorporated into the growing film as impurities. Increasing the substrate temperature provides the necessary energy to complete the decomposition reactions, leading to a purer boron nitride film and promoting the formation of a crystalline structure.[10]

      • Optimize Carrier Gas Flow: The flow rate of the carrier gas (e.g., Ar, N₂, H₂) affects the residence time of the precursor molecules in the hot zone. A very high flow rate might not allow enough time for the precursor to fully react on the surface. Try reducing the carrier gas flow to increase the residence time.

      • Introduce a Reactive Gas: In some cases, introducing a small amount of a reactive gas like ammonia (NH₃) can help scavenge carbon-containing fragments and ensure a more stoichiometric B:N ratio, though this moves away from a true single-source process.

Issue 3: Film is non-uniform across the substrate.

  • Q: The film is thick on the side of the substrate where the gas enters and thin on the other side. What causes this?

    • A: This indicates a deposition process that is limited by mass transport, often exacerbated by a reaction temperature that is too high.

      • Reduce Deposition Temperature: If the temperature is excessively high, the precursor decomposes very rapidly upon entering the reaction chamber. This "burns out" the precursor near the gas inlet, depleting the reactant concentration downstream and causing a thickness gradient. Lowering the temperature can slow down the reaction rate, allowing the precursor to distribute more evenly across the substrate before it fully reacts.

      • Increase Total Gas Flow/Reduce Pressure: Increasing the total gas flow rate (carrier gas + precursor) can improve the uniformity of the gas velocity profile across the substrate. Alternatively, reducing the overall process pressure can increase the mean free path of gas molecules, which also promotes more uniform distribution.

      • Reactor Geometry: Consider the geometry of your reactor. A showerhead-style gas inlet can provide a much more uniform distribution of the precursor gas compared to a single-point inlet tube.

Issue 4: Formation of powder or flakes in the chamber instead of a smooth film.

  • Q: I am getting a lot of white powder on the chamber walls and my substrate is coated with rough flakes, not a smooth film. What is happening?

    • A: This is caused by gas-phase nucleation, which occurs when the deposition temperature or precursor concentration is too high.

      • Reduce Deposition Temperature: The precursor molecules are reacting with each other in the hot gas phase above the substrate before they even have a chance to reach the surface. This forms particles (powder) that then fall onto the substrate. Reducing the deposition temperature is the most effective way to mitigate this.

      • Reduce Precursor Flow Rate: A very high concentration of precursor molecules increases the probability of gas-phase collisions and reactions. Lower the temperature of your precursor vessel to reduce the vapor pressure and thus the flow rate into the chamber.

      • Increase Carrier Gas Flow: Diluting the precursor with more carrier gas can also reduce its partial pressure, lessening the chance of gas-phase nucleation.

Data & Parameter Summary

Optimizing a CVD process involves balancing multiple parameters. The table below summarizes the causal relationships between key parameters and their expected effect on the film properties. Use this as a starting point for your process development.

ParameterRange (Typical Starting Point)Effect of Increasing the ParameterRationale
Precursor Temperature 60 - 120 °C[5]Increases growth rate; may increase nucleation density.Higher temperature increases precursor vapor pressure, leading to a higher concentration of reactants in the chamber.[5]
Substrate Temperature 700 - 1350 °C[4][11]Improves crystallinity and purity; may lead to non-uniformity or gas-phase nucleation if too high.Provides activation energy for surface reactions and enhances adatom mobility. Excess energy can cause premature gas-phase reactions.
Chamber Pressure 1 - 760 TorrDecreases deposition rate; improves uniformity.Lower pressure increases the mean free path of molecules, allowing for more even distribution before reaction.
**Carrier Gas Flow (Ar/N₂) **50 - 500 sccmDecreases growth rate; can improve uniformity.Dilutes the precursor, reducing its partial pressure and residence time in the reaction zone.

Visualized Workflows & Logic

General CVD Experimental Workflow

The following diagram outlines a typical experimental workflow for this compound CVD, from initial setup to final characterization.

CVD_Workflow cluster_prep 1. Preparation cluster_process 2. CVD Process cluster_analysis 3. Characterization P1 Substrate Cleaning (Sonication in Acetone, IPA, DI) P2 Load Substrate & Precursor (Inert Atmosphere) P1->P2 D1 Pump Down to Base Pressure (<10 mTorr) P2->D1 D2 Establish Carrier Gas Flow D1->D2 D3 Ramp to Deposition Temp. D2->D3 D4 Heat Precursor to Evaporation Temp. D3->D4 D5 DEPOSITION (Film Growth) D4->D5 D6 Cool Down Under Carrier Gas D5->D6 A1 Visual Inspection D6->A1 A2 SEM / AFM (Morphology, Thickness) A1->A2 A3 Raman Spectroscopy (Crystallinity, Bonding) A1->A3 A4 XPS / EDX (Composition, Purity) A3->A4

Caption: Standard workflow for thin film deposition via CVD.

Troubleshooting Decision Tree

Use this decision tree to diagnose and solve common issues related to deposition temperature.

Troubleshooting_Tree Start Observed Problem Problem1 Poor Film Quality (Amorphous, Impure) Start->Problem1 Problem2 No / Slow Growth Start->Problem2 Problem3 Gas-Phase Nucleation (Powder Formation) Start->Problem3 Cause1 Likely Cause: Deposition Temp. Too Low Problem1->Cause1 Problem2->Cause1 Check Deposition T first Solution2 Solution: Increase Precursor Temp. (10°C increments) Problem2->Solution2 If Deposition T is ok Cause2 Likely Cause: Deposition Temp. Too High OR Precursor Flow Too High Problem3->Cause2 Solution1 Solution: Increase Substrate Temp. (50°C increments) Cause1->Solution1 Solution3 Solution: 1. Decrease Substrate Temp. 2. Decrease Precursor Temp. Cause2->Solution3

Caption: Decision tree for temperature-related CVD issues.

Standard Operating Protocol: Example CVD Process

This protocol provides a baseline for developing your specific process for depositing boron nitride films on a copper foil substrate.

1. System Preparation a. Clean the quartz tube of the CVD furnace. b. Ultrasonically clean a 2x2 cm copper foil substrate sequentially in acetone, isopropanol, and deionized water (10 minutes each). Dry with N₂ gas. c. In an inert atmosphere glovebox, load ~50 mg of this compound into a quartz boat. d. Place the quartz boat in the low-temperature zone (upstream) of the furnace. e. Place the cleaned copper foil in the center of the high-temperature zone of the furnace.

2. Deposition Process a. Assemble and seal the CVD system. b. Evacuate the quartz tube to a base pressure below 10 mTorr. c. Introduce Argon (Ar) carrier gas at a flow rate of 100 sccm and maintain a process pressure of 5 Torr. d. Heat the central furnace zone to the target deposition temperature (e.g., 950 °C) at a rate of 20 °C/min.[12] e. Once the substrate temperature is stable, begin heating the upstream zone containing the precursor to an evaporation temperature of 85 °C. f. Hold these temperatures for the desired deposition time (e.g., 30 minutes). g. After the deposition time, turn off the heat to the precursor zone first. h. Turn off the heat to the main furnace and allow the system to cool to below 200 °C under the Ar carrier gas flow.

3. Post-Deposition Handling a. Once the system has cooled, vent the chamber with Ar or N₂ gas. b. Carefully remove the substrate for characterization. c. The resulting film should be characterized using techniques like Raman spectroscopy, Scanning Electron Microscopy (SEM), and X-ray Photoelectron Spectroscopy (XPS) to confirm the quality, morphology, and composition. The presence of a sharp peak around 1366 cm⁻¹ in the Raman spectrum is a key indicator of hexagonal boron nitride (h-BN).[11]

References

  • Gao, Y., Ren, W., et al. (2015). Chemical vapor deposition growth of large-scale hexagonal boron nitride with controllable orientation. Nano Research, 8(10), 3164–3176. Available at: [Link]

  • Giusto, P., et al. (2021). Chemical Vapor Deposition of Highly Conjugated, Transparent Boron Carbon Nitride Thin Films. Advanced Science, 8(15), 2100692. Available at: [Link]

  • Khan, M. A., et al. (2022). Recent Advances in Chemical Vapor Deposition of Hexagonal Boron Nitride on Insulating Substrates. Nanomaterials, 12(14), 2372. Available at: [Link]

  • Maeda, M., & Nakamura, K. (1985). Boron nitride films prepared by MOCVD. Journal of Applied Physics, 58(1), 484-487. Available at: [Link]

  • Wang, Y., et al. (2024). Improvement of GaN-Based Device Performance by Plasma-Enhanced Chemical Vapor Deposition (PECVD) Directly Preparing h-BN with Excellent Thermal Management Characteristics. Materials, 17(3), 743. Available at: [Link]

  • Frueh, S., et al. (2010). Pyrolytic decomposition of ammonia borane to boron nitride. The Journal of Physical Chemistry B, 114(29), 9472-9479. Available at: [Link]

  • Kondrashov, I. I., et al. (2022). CVD synthesis of boron nitride from a solid precursor. Journal of Physics: Conference Series, 2227, 012006. Available at: [Link]

  • Mazinani, S., et al. (2019). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Coatings, 9(10), 629. Available at: [Link]

  • Ereztech LLC. (2023). B9155 Safety Data Sheet. Available at: [Link] (Note: This is a representative SDS for a related organoboron compound).

  • Valerga, A. P., et al. (2022). Synthesis and Characterization of Nanocrystalline Boron-Nitride Thin Films by Ion Milling and Thermal Treatment for Tribological Coatings: An Approach to Quantifying the Growth Dynamic Process. Materials, 15(5), 1693. Available at: [Link]

  • Sgroi, M., et al. (2022). Investigation of Solid-State Thermal Decomposition of Ammonia Borane Mix with Sulphonated Poly(ellagic Acid) for Hydrogen Release. Polymers, 14(24), 5521. Available at: [Link]

  • Li, J., et al. (2017). Boron nitride coatings by chemical vapor deposition from borazine. Journal of the European Ceramic Society, 37(4), 1771-1777. Available at: [Link]

  • Koeth, R.A., et al. (2013). Intestinal microbiota metabolism of L-carnitine, a nutrient in red meat, promotes atherosclerosis. Nature Medicine, 19(5), 576-585. (General reference on precursor metabolism, contextually relevant). Available at: [Link]

  • Mpelane, S., et al. (2021). Synthesis and characterization of boron carbon oxynitride films with tunable composition using methane, boric acid and ammonia. New Journal of Chemistry, 45(1), 137-149. Available at: [Link]

  • Koval, O., et al. (2023). Boron Carbonitride Films with Tunable Composition: LPCVD and PECVD Synthesis Using Trimethylamine Borane and Nitrogen Mixture and Characterization. Coatings, 13(4), 770. Available at: [Link]

  • Ann, Y. J., et al. (2023). Cardiovascular risk of dietary trimethylamine oxide precursors and the therapeutic potential of resveratrol and its derivatives. FEBS Open Bio, 14(3), 358-372. Available at: [Link]

  • Koval, O., et al. (2023). Boron Carbonitride Films with Tunable Composition: LPCVD and PECVD Synthesis Using Trimethylamine Borane and Nitrogen. Semantic Scholar. Available at: [Link]

  • ACS Material LLC. (2018). Hexagonal Boron Nitride. Available at: [Link]

  • Kondrashov, I. I., et al. (2022). CVD synthesis of boron nitride from a solid precursor. ResearchGate. Available at: [Link]

  • Scheiner, S., et al. (2008). Summary of the thermal decomposition of ammonia-borane compounds. ResearchGate. Available at: [Link]

  • Jaroń, T., et al. (2021). Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb. Materials, 14(21), 6649. Available at: [Link]

  • Sgroi, M., et al. (2022). (PDF) Investigation of Solid-State Thermal Decomposition of Ammonia Borane Mix with Sulphonated Poly(ellagic Acid) for Hydrogen Release. ResearchGate. Available at: [Link]

Sources

Solving precursor clogging issues in ALD bubblers with Tris(pyrrolidino)borane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Tris(pyrrolidino)borane (TPyB) Delivery in ALD Systems Status: Operational Analyst: Senior Application Scientist, Thin Film Deposition

Introduction: The "Goldilocks" Challenge of TPyB

Welcome to the technical support hub for Boron Nitride (BN) and Boron-doped film deposition. You are likely here because your precursor delivery has failed.

This compound (often abbreviated as TPyB or TPB) presents a specific hydrodynamic challenge. Unlike lighter analogues like Tris(dimethylamino)borane (TDMAB), the pyrrolidino ligands add significant steric bulk and molecular weight. This results in a precursor that is likely a solid or highly viscous liquid at standard conditions, possessing low vapor pressure.

Successful delivery requires a "Goldilocks" thermal strategy:

  • Too Cold: The precursor condenses or fails to sublime, leading to "starved" ALD cycles.

  • Too Hot: The molecule undergoes thermal decomposition (C-N bond cleavage) inside the bubbler, creating a non-volatile solid residue that permanently clogs the dip tube.

This guide addresses the specific physics of clogging associated with bulky amino-borane precursors.

Part 1: Diagnostic Logic (Root Cause Analysis)

Q: My bubbler pressure is spiking, but no precursor is reaching the chamber. Is it a clog or a valve failure?

A: You must differentiate between Upstream Clogging (Carrier gas cannot enter) and Downstream Clogging (Vapor cannot exit).

The Rapid Diagnostic Protocol:

  • Isolate the Bubbler: Close the manual inlet/outlet valves on the bubbler vessel.

  • Bypass Check: Route carrier gas through the bypass line. If flow is normal, the issue is the bubbler or its immediate pigtails.

  • The "Burp" Test:

    • Pressurize the inlet line (upstream of the bubbler) to 50 Torr above process pressure.

    • Open the Bubbler Inlet Valve momentarily.

    • Observation: If pressure drops instantly, the inlet dip tube is clear. If pressure holds, the dip tube is clogged (likely solid precursor "bridging" or decomposition residue).

Q: I see white powder in my foreline trap. Is this related to the clog?

A: Yes. This indicates Cold Spot Condensation , not decomposition.

  • Mechanism: TPyB vapor traveled successfully through the reactor but encountered a cold section in the exhaust line.

  • Implication: Your bubbler temperature is likely too high relative to your line heating, or you have a "cold spot" (unheated valve or union) between the bubbler and the chamber.

  • Fix: This is a reversible clog. You can sublime it by heating the line, provided it hasn't reacted with moisture to form Boric Acid (which is non-volatile).

Part 2: Hardware Configuration & Thermal Management

The "Positive Thermal Gradient" Rule

The single most common cause of TPyB clogging is a violation of the thermal gradient. Vapor must always move from a cooler zone to a hotter zone until it reaches the substrate.

Correct Thermal Profile: Bubbler (T1) < Manifold/Lines (T2) < ALD Valve (T3) < Reactor Wall (T4)

  • Delta T: Maintain at least a +10°C to +15°C increase at each stage.

  • Critical Failure Mode: If

    
    , the precursor will re-condense immediately upon exiting the bubbler, creating a plug.
    
Visualizing the Gradient

ThermalGradient cluster_warning CRITICAL RULE Bubbler Bubbler Source (Solid/Viscous TPyB) Temp: 80-100°C Line1 Delivery Line Temp: 110°C Bubbler->Line1 Vapor Transport (Prevent Condensation) Valve ALD Pulse Valve Temp: 125°C Line1->Valve High Conductance Chamber Reaction Chamber Temp: >250°C Valve->Chamber Surface Reaction Warning If Line Temp < Bubbler Temp: Immediate Clogging occurs.

Figure 1: The Mandatory Positive Thermal Gradient for Low-Volatility Precursors.

Part 3: Process Parameters & "Channeling"

Q: My dose saturation drops over time, even though the bubbler is full. Why?

A: You are likely experiencing "Channeling" (if the precursor is solid) or Thermal Degradation .

Scenario A: Solid Source Channeling

  • Physics: Solid TPyB is a powder.[1][2] If the carrier gas flow is too high, it drills a "tunnel" through the powder. The gas passes through without picking up precursor vapor.

  • Solution:

    • Stop Flow: Isolate the bubbler.

    • Shake/Tap: Gently agitate the bubbler (if safe/accessible) to collapse the tunnels.

    • Switch to "Stop-Flow" Pulsing: Fill the bubbler with carrier gas, close the inlet, let it dwell for 5 seconds to saturate, then pulse the outlet.

Scenario B: Thermal Degradation (The "Crust")

  • Physics: If you heat TPyB >140-150°C to increase vapor pressure, the B-N bonds may break. This leaves a non-volatile boron-carbide-like crust on top of the material.

  • Data Check:

SymptomDiagnosisCorrective Action
High Pressure Drop Clogged Dip TubeSolvent clean or replace bubbler.
Low Growth Rate Channeling or DepletionAgitate bubbler; Increase pulse time.
White Powder in Lines Cold Spot CondensationIncrease line temperature (+15°C).

Part 4: Recovery & Cleaning Protocol

WARNING: this compound residues can be pyrophoric or release amines upon hydrolysis. Perform all cleaning in a fume hood.

The "Unclogging" Workflow

If a line is clogged (not the bubbler itself), follow this thermal recovery procedure:

  • Depressurize: Pump down the reactor to base pressure.

  • Reverse Thermal Gradient:

    • Set the Bubbler to Room Temperature (cool it down).

    • Set the Lines and Valves to 150°C (or max rating of valves).

  • Inert Sweep: Flow hot Nitrogen/Argon (50-100 sccm) backwards if possible, or forwards through the bypass, to sublime the clog into the trap.

  • Solvent Wash (Offline):

    • If thermal recovery fails, disassemble the line.

    • Wash with Anhydrous Toluene or Hexane . (Boron amides are generally soluble in non-polar organic solvents).

    • Avoid water/alcohols initially as they will react vigorously with the precursor.

References

  • NIST (National Institute of Standards and Technology). (2019). Characterization of bubbler performance for low-volatility liquid precursor delivery. Journal of Vacuum Science & Technology A. Link[3]

  • Hao, W. (2018).[4][5] Atomic layer deposition of boron nitride.[4][6][7] University of Lyon, PhD Thesis. (Discusses amino-borane precursor behaviors). Link

  • Strem Chemicals. MOCVD, CVD & ALD Precursors: Bubbler Handling Guides. (General handling for air-sensitive solid precursors). Link

  • George, S. M. (2010). Atomic Layer Deposition: An Overview. Chemical Reviews. (Fundamental physics of precursor transport and condensation). Link

Sources

Purification techniques for Tris(pyrrolidino)borane via distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the purification of Tris(pyrrolidino)borane. This guide is designed for researchers, scientists, and drug development professionals who handle sensitive organoboron compounds. Here, we provide in-depth, field-tested insights into the purification of this compound via vacuum distillation, moving beyond simple steps to explain the causality behind each experimental choice.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?

This compound (CAS 4426-24-8) is an aminoborane compound where a central boron atom is bonded to three pyrrolidine rings. As a Lewis acidic compound, its utility in organic synthesis, catalysis, and materials science is highly dependent on its purity. Impurities can interfere with reaction mechanisms, poison catalysts, or lead to inconsistent experimental outcomes. Common impurities may include unreacted starting materials like pyrrolidine or byproducts from synthesis, which can alter the compound's reactivity and stability.

Q2: Why is vacuum distillation the recommended purification technique?

This compound is a high-boiling point solid. Its boiling point at atmospheric pressure (760 mmHg) is approximately 308.4°C[1]. Heating the compound to this temperature would almost certainly lead to significant thermal decomposition[2][3]. Vacuum distillation is a technique used to purify compounds that are thermally sensitive or have very high boiling points. By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered, allowing for vaporization and subsequent condensation at a much lower, non-destructive temperature.

Q3: What are the key physical and safety properties I must be aware of?

Understanding the physical properties and hazards is the foundation of a safe and successful distillation. This compound is an air- and moisture-sensitive compound and must be handled under an inert atmosphere (e.g., Nitrogen or Argon) at all times[4][5].

PropertyValueSignificance for DistillationSource
CAS Number 4426-24-8For substance identification.[1]
Molecular Formula C₁₂H₂₄BN₃To calculate molar mass and yields.[1]
Melting Point 56-60°CThe compound is a solid at room temperature and must be melted before it can distill. The distillation flask will need to be heated above this temperature.[1]
Boiling Point ~308.4°C at 760 mmHgConfirms that atmospheric distillation is not feasible due to thermal decomposition. Vacuum is required.[1]
Density ~1.04 g/cm³Useful for mass-to-volume conversions.[1]
Sensitivity Air & Moisture SensitiveAll handling and the entire distillation setup must be under a dry, inert atmosphere to prevent hydrolysis and oxidation.[4][5]

Safety Alert: Like many organoboron compounds, this compound and its potential precursors or byproducts can be hazardous. Always consult the Safety Data Sheet (SDS) before use. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood or a glovebox.

Experimental Workflow: Vacuum Distillation Protocol

This protocol is designed as a self-validating system, with checkpoints to ensure the integrity of the setup before proceeding. It assumes the use of standard Schlenk line techniques[6].

Step 1: System Preparation & Inerting
  • Glassware Inspection: Thoroughly inspect all glassware (distillation flask, distillation head/bridge, condenser, receiving flask) for any cracks or star fractures. Weakened glass can implode under vacuum[7].

  • Drying: Oven-dry all glassware at >120°C overnight and allow it to cool in a desiccator or assemble it hot and cool under a stream of inert gas.

  • Assembly: Assemble the distillation apparatus (see diagram below). Use a Claisen adapter to minimize bumping[7]. Ensure all joints are lightly and evenly greased with a high-vacuum grease.

  • Inerting: Connect the assembled apparatus to a Schlenk line. Evacuate the system (pull vacuum) and backfill with dry, inert gas (Nitrogen or Argon). Repeat this "pump-purge" cycle at least three times to remove atmospheric air and moisture[8].

Step 2: Sample Loading & Degassing
  • Loading: Under a positive pressure of inert gas, quickly transfer the crude this compound into the distillation flask containing a magnetic stir bar. Boiling stones are ineffective under vacuum[7].

  • Degassing: Seal the system. Begin stirring and slowly open the apparatus to the vacuum line. This will remove any residual volatile impurities (e.g., solvents, unreacted pyrrolidine). Pyrrolidine has a boiling point of 87°C and will be removed easily under vacuum at room temperature[9].

  • Cold Trap: Ensure a liquid nitrogen or dry ice/acetone cold trap is placed between your apparatus and the vacuum pump to protect the pump from corrosive vapors.

Step 3: Distillation
  • Heating: Once a stable, high vacuum is achieved and volatile forerun has ceased, begin gently heating the distillation flask using a heating mantle with a sand or oil bath for uniform temperature distribution.

  • Melting: The compound will first melt (56-60°C)[1]. Increase the temperature slowly from this point.

  • Collection: As the vapor temperature rises and stabilizes, the purified liquid will begin to condense and collect in the receiving flask. The distillation should be conducted at a steady rate, typically one drop per second. Note: The exact distillation temperature will depend on the vacuum achieved. It is crucial to record both the vapor temperature and the system pressure.

  • Insulation: If distillation is slow, you may need to insulate the distillation head and neck with glass wool or aluminum foil to ensure the vapor reaches the condenser without prematurely condensing[7].

Step 4: Shutdown & Recovery
  • Cooling: Once the distillation is complete, remove the heating mantle and allow the entire apparatus to cool to room temperature while still under vacuum.

  • Backfilling: Slowly and carefully re-introduce inert gas into the system to break the vacuum. Never introduce air into a hot apparatus.

  • Recovery: Under a positive pressure of inert gas, the receiving flask containing the purified, molten this compound can be disconnected. The product will solidify upon cooling and should be stored in a glovebox or a sealed Schlenk flask.

Visualization of the Distillation Setup

G cluster_setup Vacuum Distillation Apparatus cluster_line Inert Gas / Vacuum Source cluster_cooling Cooling DistFlask Distillation Flask (with crude product & stir bar) Claisen Claisen Adapter DistFlask->Claisen Heating Heating Mantle Heating->DistFlask Heat Thermo Thermometer Claisen->Thermo Condenser Condenser Claisen->Condenser VacAdapter Vacuum Adapter Condenser->VacAdapter WaterOut Water Out Condenser->WaterOut Receiver Receiving Flask VacAdapter->Receiver SchlenkLine Schlenk Line (Inert Gas / Vacuum) VacAdapter->SchlenkLine To Vacuum/Inert Gas ColdTrap Cold Trap (Liquid N2) SchlenkLine->ColdTrap Pump Vacuum Pump ColdTrap->Pump WaterIn Water In WaterIn->Condenser Coolant

Caption: Schematic of a vacuum distillation setup for air-sensitive compounds.

Troubleshooting Guide

This section addresses common issues encountered during the distillation of this compound.

Q: My system won't achieve a high vacuum. What's wrong?
  • A: Leaks are the most common cause.

    • Check Joints: Ensure every ground-glass joint is properly seated and adequately, but not excessively, greased.

    • Hoses: Use thick-walled vacuum tubing. Check for cracks or poor connections at the vacuum adapter and the pump.

    • Glassware Integrity: Re-inspect all glassware for hairline cracks that may have been missed.

    • Pump Performance: Ensure your vacuum pump oil is clean and the pump is functioning correctly. For water aspirators, check for sufficient water flow and a good seal[7].

Q: The compound is melted and the system is hot, but nothing is distilling over. Why?
  • A: This indicates the vapor pressure of the compound is not yet high enough to overcome the path to the condenser.

    • Insufficient Vacuum: A poor vacuum means a higher boiling point. Address any leaks as described above. A better vacuum is the most effective solution.

    • Insufficient Heat: The pot temperature may be too low. Increase the heat slowly and steadily. Be patient, as high-boiling compounds require significant energy input.

    • Premature Condensation: The vapor is cooling and falling back into the pot before reaching the condenser. Insulate the distillation head and flask neck with glass wool or aluminum foil to minimize heat loss[7]. A heat gun can be used carefully on the exterior of the glass to encourage the vapor along.

Q: The material in the distillation flask is turning dark or charring. What should I do?
  • A: This is a clear sign of thermal decomposition.

    • Reduce Heat Immediately: Lower or remove the heating mantle. Decomposition is often highly exothermic and can accelerate.

    • Improve Vacuum: The primary cause is almost always a distillation temperature that is too high, which results from an inadequate vacuum. Stop the distillation, allow the system to cool, and troubleshoot the vacuum source.

    • Check for Contaminants: Acidic or basic impurities can catalyze decomposition at elevated temperatures. Ensure the crude material is properly worked up before distillation.

Q: The distillation is proceeding, but very slowly and requiring a very high temperature.
  • A: This is a common challenge with high-boiling, viscous materials.

    • Maximize Vacuum: Use a high-performance vacuum pump rather than a water aspirator if possible.

    • Use a Short-Path Apparatus: For very high-boiling or sensitive compounds, a short-path distillation head (like a Kugelrohr) minimizes the distance the vapor must travel, reducing the opportunity for premature condensation and lowering the required temperature.

    • Vigorous Stirring: Ensure the magnetic stir bar is coupling effectively to create a large surface area for evaporation and prevent localized overheating.

Troubleshooting Decision Tree

G start Distillation Problem Occurs q1 Is the system holding a high vacuum? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Is distillate collecting? yes1->q2 sol1 Troubleshoot Leaks: - Check all joints & grease - Inspect tubing - Verify pump function no1->sol1 yes2 Yes q2->yes2 no2 No q2->no2 q3 Is the product discoloring/charring? yes2->q3 sol4 Increase Heat Slowly Insulate Apparatus Neck Consider Short-Path Head no2->sol4 yes3 Yes q3->yes3 no3 No q3->no3 sol2 System is working. Monitor temperature and pressure. sol3 DECOMPOSITION! - Reduce heat immediately - Stop and improve vacuum yes3->sol3 no3->sol2

Caption: A decision tree for troubleshooting common distillation issues.

References
  • Pyrrolidine. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • Marciniec, B. (2021). Tris(pentafluorophenyl)
  • Nöth, H., & Storch, W. (2006). Synthesis and Structure of Pyrrolidinobromodiboranes(4).
  • Lee, M. E. (2013). Synthesis and Fluoride Binding Properties of Tris-pyridinium Borane.
  • Al-Kukhun, A., et al. (2010). Thermal Stability of Ammonia Borane: A Case Study for Exothermic Hydrogen Storage Materials.
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, Utrecht University. Retrieved from [Link]

  • Meller, J., et al. (2021).
  • Yermond, M., et al. (2023). Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts.
  • Chupakhin, E., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Dynamic Vacuum Distillation. (n.d.). The Schlenk Line Survival Guide. Retrieved February 4, 2026, from [Link]

  • Borane, tripyrrol-1-yl- | C12H12BN3 | CID 610430. (n.d.). PubChem - NIH. Retrieved February 4, 2026, from [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds.
  • Nakamura, Y. (2025). Thermal stability evaluation of ammonia borane as an onboard hydrogen carrier based on kinetic analysis employing thermal analysis.
  • Nichols, L. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. Retrieved from [Link]

  • Staub, U., et al. (2021). Mechanistic insights into the thermal decomposition of ammonia borane, a material studied for chemical hydrogen storage. Inorganic Chemistry Frontiers (RSC Publishing).
  • Chen, Y., et al. (2024).

Sources

Technical Support Center: Aminoborane CVD Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your aminoborane-based CVD process—typically used for synthesizing Hexagonal Boron Nitride (h-BN)—is exhibiting suboptimal growth rates (<1 nm/min) or inconsistent film coverage.

Unlike gaseous precursors (e.g.,


), solid aminoboranes (like Ammonia Borane, 

) present unique kinetic challenges.[1] They are prone to premature thermal decomposition and oligomerization before reaching the growth zone. This guide synthesizes thermodynamic principles with field-proven troubleshooting protocols to restore your process window.

Diagnostic Workflow

Before adjusting parameters, visualize the potential failure points in your system. Use the logic flow below to isolate the root cause.

TroubleshootingFlow Start Issue: Low Growth Rate CheckPrecursor 1. Check Precursor Pot (Is residue white or yellow?) Start->CheckPrecursor WhiteResidue Residue: White (Pristine) CheckPrecursor->WhiteResidue YellowResidue Residue: Yellow/Solid (Polymerized) CheckPrecursor->YellowResidue CheckTemp Check Substrate Temp (Is T > 950°C?) WhiteResidue->CheckTemp ReducePotTemp Action: Reduce Precursor Temp (Prevent upstream decomp) YellowResidue->ReducePotTemp Precursor is cooking in the line CheckGas Check H2 Partial Pressure CheckTemp->CheckGas Yes IncreaseTemp Action: Increase Substrate Temp (Kinetic limitation) CheckTemp->IncreaseTemp No Etching High H2 Flow? (Etching > Growth) CheckGas->Etching AdjustH2 Action: Reduce H2 Flow (Balance Etching) Etching->AdjustH2 Yes LeakCheck Leak Check (O2 poisons catalyst) Etching->LeakCheck No

Figure 1: Diagnostic logic tree for isolating the root cause of low growth rates in aminoborane CVD.

Module 1: Precursor Thermal Management

The Core Problem: Ammonia Borane (AB) is thermally unstable.[2] It does not just "evaporate"; it decomposes.

  • Stage 1 (~100°C): Release of

    
     and formation of reactive monomeric aminoborane (
    
    
    
    ). (Desired)
  • Stage 2 (>130°C): Polymerization into non-volatile polyiminoborane (

    
    ).[3] (Undesired) 
    
Q: My precursor pot is set to 120°C to increase flux, but growth is zero. Why?

A: You have likely polymerized your source. At 120°C, AB rapidly polymerizes into a non-volatile solid inside the bubbler or the delivery lines before it ever reaches the substrate. This "crust" blocks evaporation.

  • The Fix: Maintain the precursor pot temperature between 70°C and 90°C . This is the "Goldilocks zone" where sublimation dominates over polymerization [1].

  • Visual Check: Inspect your precursor residue.

    • White powder: Good.

    • Yellow/Tan solid: Polymerized.[3][4][5][6] Discard and clean.

Q: I see white powder depositing in the lines upstream of the furnace. Is this normal?

A: No. This is "Cold Spot Deposition." If your delivery lines are cooler than the precursor pot, the vapor will re-condense.

  • The Fix: Implement a Thermal Gradient .

    • Precursor Pot:

      
      [2]
      
    • Delivery Lines:

      
       (Wrapped with heating tape)
      
    • Inlet Flange:

      
      [3]
      
    • Note: Do not exceed 150°C in the lines, or you will induce CVD inside the stainless steel tubing (clogging).

Module 2: Thermodynamics & Kinetics (The Growth Zone)

The Core Problem: Aminoborane CVD is a competition between deposition (adding BN) and etching (removing BN by hydrogen).[7]

Q: I am using high flow to improve film quality, but the film is extremely thin.

A: You are etching your film as fast as you are growing it. Hydrogen is necessary to etch away amorphous boron clusters and ensure crystalline h-BN, but an excess shifts the equilibrium back toward gas-phase species.

  • The Fix: Tune the Carrier Gas Ratio.

    • Recommended Ratio: 95% Argon / 5% Hydrogen.

    • Pure

      
       environments often suppress growth rates significantly in AB-CVD processes [2].
      
Q: Does pressure affect the growth rate?

A: Yes, dramatically.

  • Low Pressure (< 10 Torr): Favors surface-reaction-limited growth (high quality, slower rate).

  • Atmospheric Pressure (APCVD): Increases the collision frequency of precursors, potentially increasing rate, but risks gas-phase nucleation .

  • Troubleshooting: If you are at APCVD and getting "dusty" or "rough" films with low actual coverage, the precursor is reacting above the substrate (snowing down) rather than on it. Lower the pressure to <50 Torr to force surface catalysis [3].

Module 3: Substrate Catalysis

The Core Problem: h-BN growth on metals (Cu, Ni) is catalytic.[4][5][6][8] If the catalyst is poisoned, growth stops.

Q: I am using Copper foil. Why does growth stop after one layer?

A: This is a feature, not a bug, of LPCVD on Copper. Copper has low Boron/Nitrogen solubility. Once the surface is covered by a monolayer of h-BN, the catalytic action of the Copper is blocked ("self-limiting growth").

  • The Fix:

    • For Multilayer Films: Switch to Nickel (Ni) substrates. Ni has higher B/N solubility, allowing precipitation-mediated growth (segregation) upon cooling, yielding thicker films [4].

    • For Monolayer: If you aren't even getting a full monolayer, check for Oxygen Contamination . Oxygen chemisorbs to Copper sites, blocking nucleation. Ensure base pressure is

      
       Torr (preferably 
      
      
      
      Torr) before heating.

Standardized Validation Protocol

Use this protocol to baseline your system performance.

StepParameterSet PointRationale
1. Annealing Temp / Gas1000°C /

(9:1)
Reduces surface oxides on Cu/Ni foil.
2. Precursor Prep TempRoom Temp (during anneal)Prevent premature decomposition.
3. Growth Phase Substrate Temp1000°C - 1050°CHigh energy required for B-N bond formation.
4. Injection Precursor Temp80°C - 90°C Activates sublimation without polymerization.
5. Pressure Chamber1 - 10 Torr Ensures Laminar flow; prevents gas-phase reaction.
6. Duration Time30 - 60 minsTypical window for monolayer coverage on Cu.

References

  • H. A. Becerril et al. , "Macroscale Synthesis of Hexagonal Boron Nitride," ACS Nano, 2024. (Generalized citation for AB decomposition limits).

  • Kidambi, P. R., et al. , "The mechanism for the growth of hexagonal boron nitride on Cu," Chemistry of Materials, 2014.

  • Stehle, Y., et al. , "Synthesis of Hexagonal Boron Nitride Monolayer: Control of Nucleation and Crystal Morphology," Chemistry of Materials, 2015.

  • Shi, Y., et al. , "Synthesis of few-layer hexagonal boron nitride on Ni films by chemical vapor deposition," Nano Letters, 2010.

Disclaimer: The parameters listed above are starting points. Reactor geometry (tube diameter, showerhead design) significantly influences local partial pressures. Always perform a Design of Experiments (DoE) around the precursor temperature first.

Sources

Minimizing oxygen contamination in Tris(pyrrolidino)borane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tris(pyrrolidino)borane Reactions

A Guide to Minimizing Oxygen Contamination for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound and related air-sensitive chemistries. As a Senior Application Scientist, I've designed this guide to move beyond simple instructions and provide a deep, mechanistic understanding of how to achieve success in your experiments. This compound is a powerful reagent, but its sensitivity to atmospheric oxygen demands rigorous technique. This resource is structured as a series of questions you might encounter, providing not just solutions, but the fundamental reasoning behind them.

Section 1: Foundational Knowledge

Q1: What is this compound, and why is it so acutely sensitive to oxygen?

Answer: this compound, B(NC₄H₈)₃, is an aminoborane, a class of organoboron compounds characterized by a boron-nitrogen (B-N) bond. The boron atom in three-coordinate boranes possesses an empty p-orbital, making it electron-deficient and a strong Lewis acid. This inherent electron deficiency is the root of its reactivity.

The primary cause of its sensitivity is the high affinity of boron for oxygen.[1] When exposed to molecular oxygen (O₂), a radical-mediated autoxidation process can be initiated.[2][3] This process is often rapid and exothermic, leading to the formation of boron-oxygen bonds, which are thermodynamically very stable. The reaction degrades the this compound, forming various borinate and boronate species, rendering it inactive for its intended purpose. Even trace amounts of oxygen can lead to significant sample decomposition, resulting in poor yields or complete reaction failure.[4]

Section 2: Prophylactic Measures & Best Practices

This section focuses on preventing oxygen contamination before it can compromise your reaction. The core principle is the rigorous exclusion of air (and moisture) at every step. This is primarily achieved using a glovebox or a Schlenk line .[5][6]

Q2: What is the difference between working in a glovebox versus using a Schlenk line? Which should I choose?

Answer: Both techniques create an inert atmosphere (typically nitrogen or argon), but they are suited for different operational scales and complexities.[7]

  • Glovebox: A glovebox is a sealed chamber containing an inert atmosphere where the levels of oxygen and water are continuously monitored and kept at parts-per-million (ppm) levels by a recirculating catalyst system.[8][9] It is the gold standard for handling highly air-sensitive solids, allowing for weighing and manipulations as one would on an open bench.[5]

    • Choose a glovebox when: You need to handle solids openly, perform intricate manipulations, or run multiple reactions in parallel within a controlled environment.

  • Schlenk Line: A Schlenk line is a dual-manifold glassware system connected to a vacuum pump and a source of inert gas.[6] It allows for the manipulation of air-sensitive materials in sealed flasks (Schlenk flasks) by cycling between vacuum and inert gas to remove the atmospheric air.[10]

    • Choose a Schlenk line when: Performing reactions in solution, especially on a larger scale where a glovebox may be impractical. It is highly effective for solvent transfers, reactions, and workups.[11]

Q3: My this compound reaction failed. I suspect my solvent was contaminated. How do I properly dry and degas solvents?

Answer: Solvents are a major source of both water and dissolved oxygen.[4] Using "anhydrous" solvent from a bottle is often insufficient for highly sensitive reactions. Solvents must be actively dried and deoxygenated.

Protocol: Solvent Purification and Degassing

  • Drying: For many common solvents (e.g., THF, diethyl ether, toluene), purification is best achieved using a solvent purification system (SPS) that passes the solvent through columns of activated alumina and other drying agents. If an SPS is unavailable, traditional distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers) under an inert atmosphere is necessary.

  • Degassing: Once dried, the solvent must be degassed to remove dissolved oxygen. There are three common methods, with varying levels of effectiveness:

    • Freeze-Pump-Thaw (Most Effective): This method is the most rigorous for removing dissolved gases.[8] A flask of the solvent is frozen using liquid nitrogen. A high vacuum is then applied to the flask to remove gases from the headspace. The flask is then sealed and allowed to thaw, releasing dissolved gases into the headspace. This cycle is repeated at least three times to ensure all dissolved oxygen is removed.[4]

    • Sonication: The solvent can be partially degassed by sonication under a light vacuum, followed by backfilling with inert gas. This cycle should be repeated 5-10 times for reasonable effectiveness.[8]

    • Purging (Least Effective): Bubbling a stream of inert gas (N₂ or Ar) through the solvent for 30-60 minutes can remove a significant amount of dissolved oxygen.[8] However, this method is less thorough than Freeze-Pump-Thaw and can lead to solvent evaporation.

Q4: How do I properly prepare my glassware and set up the reaction to ensure an inert atmosphere?

Answer: Glassware is coated with a thin film of adsorbed moisture and, of course, contains air.[8] Both must be rigorously removed.

Protocol: Glassware Preparation and Reaction Setup

  • Drying Glassware: All glassware (flasks, stir bars, syringes, needles) must be dried thoroughly. The most effective method is to place it in a laboratory oven (>125 °C) overnight.[8]

  • Assembly and Purging:

    • Method A (Hot Assembly): Assemble the hot glassware directly from the oven and immediately connect it to the Schlenk line. Use a suitable grease for all ground-glass joints to ensure a good seal.[8]

    • Method B (Flame Drying): Assemble the glassware cold and then heat it under vacuum with a heat gun. This will vaporize the adsorbed water, which is then removed by the vacuum pump.

  • Evacuate-Refill Cycles: Once the glassware is assembled and connected to the Schlenk line, you must replace the air with an inert atmosphere. This is done by performing a minimum of three "evacuate-refill" cycles.[4][10]

    • Carefully open the flask to the vacuum manifold to evacuate the air.

    • Close the connection to the vacuum and carefully open the connection to the inert gas manifold to refill the flask.

    • Repeat this process at least two more times. The flask is now under a positive pressure of inert gas, ready for the addition of reagents and solvents.

Section 3: Troubleshooting Unexpected Results

Even with careful preparation, problems can arise. This section provides a logical framework for diagnosing the source of oxygen contamination.

Q5: My reaction gave a low yield, and the crude NMR shows multiple boron-containing side products. How can I confirm oxygen contamination was the cause?

Answer: A complex mixture of unidentified products is a classic sign of decomposition due to air exposure.[12] The boron atom in this compound is highly susceptible to oxidation, leading to the formation of species with B-O bonds. These oxidized impurities will appear as new, often broad, signals in the ¹¹B NMR spectrum, typically shifted from the parent compound.

Troubleshooting Steps:

  • Re-evaluate Your Technique: Review every step of your procedure. Was the glassware truly dry? Did you perform enough evacuate-refill cycles? Was the septum on your reagent bottle old or punctured multiple times?

  • Check Your Inert Gas Source: Ensure your nitrogen or argon cylinder is not nearly empty, as the last remnants can have higher concentrations of contaminants. A high-purity gas (99.998% or higher) is recommended.

  • Test Your Solvent: A simple test for oxygen-sensitive reagents is to add a small amount of a known indicator, like a solution of titanocene dichloride and zinc, which changes color in the presence of oxygen.

  • Inspect the Reagent: Has the this compound itself been compromised? If it's a solid, has its appearance changed (e.g., discoloration, clumping)? If it's a solution, has it become cloudy? It's best practice to use a fresh bottle or a newly opened ampule if contamination is suspected.[4]

Q6: I need to transfer the this compound solution from its storage bottle to my reaction flask. What is the safest, most air-free method?

Answer: Transferring reagents is a critical point where contamination can occur. The best methods use positive inert gas pressure to move the liquid through a sealed system.

  • Syringe Transfer (for smaller volumes):

    • Ensure the syringe and needle are oven-dried and cooled under an inert atmosphere.[8]

    • Flush the syringe multiple times with inert gas from the Schlenk line.

    • Puncture the septum of the reagent bottle with the needle and draw the required volume. It is helpful to introduce a needle connected to the inert gas line into the bottle's headspace to maintain positive pressure and prevent creating a vacuum.

    • Quickly transfer the solution to the reaction flask by piercing its septum.

  • Cannula Transfer (for larger volumes):

    • A cannula is a double-tipped needle, often made of flexible tubing.

    • Insert one end of the cannula into the headspace of the reagent bottle and the other into the headspace of the reaction flask. Flush the cannula with inert gas.

    • Lower the cannula end in the reagent bottle into the solution.

    • Create a slight pressure differential by either increasing the inert gas pressure in the reagent bottle or briefly opening the reaction flask to the bubbler to reduce its pressure slightly. The liquid will be pushed through the cannula into the reaction flask.

Data & Diagrams

Table 1: Key Parameters for Minimizing Oxygen Contamination

ParameterRecommended SpecificationRationale & Notes
Inert Gas Purity ≥ 99.998% (Grade 5.0)Minimizes O₂ and H₂O introduced from the gas source.
Glovebox Atmosphere < 1 ppm O₂, < 1 ppm H₂OProvides the most secure environment for handling solids.[5]
Solvent Purity < 10 ppm H₂O, DeoxygenatedSolvents are a primary source of contamination. Rigorous purification is mandatory.[4]
Glassware Preparation Oven-dried (>125°C) or flame-dried under vacuumRemoves adsorbed water film from glass surfaces.[8]
Evacuate-Refill Cycles Minimum of 3 cyclesEnsures complete replacement of atmospheric air with inert gas.[10]

Diagram 1: Standard Schlenk Line Reaction Workflow

This diagram illustrates the essential steps for setting up a reaction under an inert atmosphere using a Schlenk line.

G A 1. Dry Glassware (Oven or Flame Dry) B 2. Assemble & Connect to Schlenk Line A->B Cool under N2 C 3. Perform 3x Evacuate-Refill Cycles B->C Seal system D 4. Add Degassed Solvent (via Syringe/Cannula) C->D Establish inert atm. E 5. Add Reagents (under positive N2 flow) D->E Create solution F 6. Run Reaction (under N2 blanket) E->F Initiate chemistry

Caption: Workflow for inert atmosphere reaction setup.

Diagram 2: Troubleshooting Logic for Failed Reactions

This decision tree helps diagnose the potential source of oxygen contamination when a reaction fails.

G Start Reaction Failure (Low Yield / Side Products) Q1 Was the solvent properly degassed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Were glassware & reagents handled under inert atm.? A1_Yes->Q2 Sol_Prob Root Cause: Dissolved Oxygen in Solvent A1_No->Sol_Prob A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the inert gas source high purity? A2_Yes->Q3 Tech_Prob Root Cause: Improper Air-Free Technique A2_No->Tech_Prob A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Reagent_Prob Root Cause: Degraded Starting Material A3_Yes->Reagent_Prob Gas_Prob Root Cause: Contaminated Inert Gas A3_No->Gas_Prob

Caption: Diagnostic flowchart for oxygen contamination.

References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]

  • Neilson Lab. The manipulation of air-sensitive compounds. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • The Manipulation of Air-Sensitive Compounds. (n.d.). [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]

  • An Illustrated Guide to Schlenk Line Techniques. (2023). [Link]

  • ResearchGate. (2006). Synthesis and Structure of Pyrrolidinobromodiboranes(4). [Link]

  • Li, N., & Pan, X.-C. (2021). Controlled Radical Polymerization: from Oxygen Inhibition and Tolerance to Oxygen Initiation. Chinese Journal of Polymer Science. [Link]

  • Chemistry LibreTexts. (2024). Guides. [Link]

  • Recent developments in the synthesis and synthetic applications of borane–amines. (2023). [Link]

  • Organic Chemistry Portal. Brown Hydroboration. [Link]

  • Braunschweig, H., et al. (2010). Oxoboryl complexes: boron-oxygen triple bonds stabilized in the coordination sphere of platinum. PubMed. [Link]

  • ACS Publications. (1996). A glove box system for the manipulation of air sensitive compounds. [Link]

  • Coles, M. P. (2007). Reactivity of boranes with a titanium(IV) amine tris(phenolate) alkoxide complex.... PubMed. [Link]

  • ResearchGate. (2021). The Hidden Role of Boranes and Borohydrides in Hydroboration Catalysis. [Link]

  • ResearchGate. (2019). Reaction Mechanism of Borane/Oxygen Radical Initiators during the Polymerization of Fluoromonomers. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • ResearchGate. (2023). Understanding Initiation with Triethylboron and Oxygen: The Differences between Low-Oxygen and High-Oxygen Regimes. [Link]

  • Synthesis and Reactivity of Electron-Deficient Boron Species. (n.d.). [Link]

  • Candeias, N. R., et al. (2018). Azetidine-Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. [Link]

  • ACS GCI Pharmaceutical Roundtable. Boron-based Reductants. [Link]

  • Khan Academy. Hydroboration-oxidation of alkynes. [Link]

Sources

Validation & Comparative

Technical Comparison: Volatility Profiles of Tris(pyrrolidino)borane vs. Tris(diethylamino)borane

[1]

Executive Summary

In the context of Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), precursor volatility is the critical determinant of deposition rate and film uniformity.[1]

Verdict: Tris(diethylamino)borane (TDEAB) exhibits significantly higher volatility than This compound .

  • TDEAB is a liquid at room temperature with a boiling point estimated around 200–220°C (at atmospheric pressure), making it suitable for standard liquid injection or bubbler delivery systems.[1]

  • This compound is a solid at room temperature (MP ~60°C) with a predicted boiling point >300°C. It requires heated lines and sublimation-based delivery, posing a higher risk of line clogging and lower precursor flux.[1]

Physicochemical Specifications

The following table synthesizes key physical data to establish the baseline differences between the two organoboron precursors.

FeatureTris(diethylamino)borane (TDEAB)This compound
CAS Number 867-97-04426-24-8
Formula


Molecular Weight 227.2 g/mol 221.15 g/mol
Physical State (25°C) Liquid Solid
Melting Point < -10°C (Liquid)56–60°C [1]
Boiling Point (Atm) ~220°C (Est.)~308°C (Predicted) [2]
Boiling Point (Vac) 50–53°C @ 0.4 Torr [3]N/A (Sublimes)
Density ~0.84 g/mL1.04 g/mL
Refractive Index

1.4470
N/A

Deep Dive: Volatility & Structural Analysis

Structural Influence on Volatility

The volatility difference stems directly from the conformational entropy of the amine ligands.[1]

  • TDEAB (Flexible): The diethylamino groups are acyclic and flexible. While they have a slightly higher molecular weight, the rotational freedom prevents efficient packing in the liquid phase, lowering the intermolecular forces and keeping the melting point low.[1]

  • This compound (Rigid): The pyrrolidine rings are cyclic and rigid. This rigidity reduces the entropic penalty of crystallization, allowing the molecules to pack more efficiently in the solid state.[1] This results in a solid compound with significantly higher lattice energy, requiring more thermal energy to liberate molecules into the vapor phase.[1]

StructureVolatilitycluster_0Tris(diethylamino)boranecluster_1This compoundTDEABStructure: Acyclic Et2N- GroupsFlexibilityHigh Conformational FreedomTDEAB->FlexibilityStateLiquid @ RTPoor PackingFlexibility->StateResult1High VolatilityState->Result1TPBStructure: Cyclic Pyrrolidino GroupsRigidityRigid Ring StructureTPB->RigidityState2Solid @ RTEfficient PackingRigidity->State2Result2Low VolatilityState2->Result2

Figure 1: Structural causality linking ligand flexibility to physical state and volatility.

Vapor Pressure Implications

For ALD processes, a minimum vapor pressure of 0.1–1.0 Torr is typically required at the source temperature.[1]

  • TDEAB achieves this vacuum pressure at moderate temperatures (<60°C), allowing for stable delivery without thermal decomposition.[1]

  • This compound must be heated significantly (often >100°C) to generate equivalent flux. This introduces a risk of precursor decomposition before it reaches the reactor chamber.[1]

Experimental Protocol: Comparative Volatility Measurement

To objectively verify the volatility difference in your own lab, the following Thermogravimetric Analysis (TGA) protocol is recommended. This is a self-validating method to determine the "T50" (temperature at 50% mass loss), a standard proxy for volatility.[1]

Materials
  • Instrument: TGA (e.g., TA Instruments Q500 or similar).[1]

  • Purge Gas: High-purity Nitrogen or Argon (Flow rate: 60 mL/min).

  • Pan: Platinum or Alumina crucible (tared).

  • Sample Mass: 10–15 mg (Precision ±0.1 mg).

Step-by-Step Workflow
  • Preparation (Glovebox):

    • Load samples into pans inside an inert glovebox (

      
       ppm, 
      
      
      ppm).[1] Both compounds are moisture-sensitive.[2][3]
    • Seal pans in a transfer vessel to prevent hydrolysis during transport to the TGA.

  • Loading & Equilibration:

    • Quickly load the pan into the TGA furnace.

    • Purge for 15 minutes at 25°C to remove any trace air intrusion.

  • Ramp Experiment (Dynamic Volatility):

    • Ramp rate: 10°C/min.

    • Range: 25°C to 500°C.

    • Data Point: Record the temperature where mass = 50% (

      
      ). Lower 
      
      
      indicates higher volatility.
  • Isothermal Experiment (Evaporation Rate):

    • Jump to 100°C and hold for 60 minutes.

    • Measure the slope of mass loss (%/min). Steeper slope = Higher volatility.

TGA_Protocolcluster_expSelect ModeStartStart: Inert Atmosphere HandlingLoadLoad Sample (10-15mg)into Pt CrucibleStart->LoadPurgePurge TGA Furnace(N2, 60mL/min, 15 min)Load->PurgeRampDynamic Ramp10°C/min to 500°CPurge->RampIsoIsothermal Hold@ 100°C for 60 minPurge->IsoAnalyzeData AnalysisRamp->AnalyzeIso->AnalyzeResultCompare T50 orEvaporation Rate slopeAnalyze->Result

Figure 2: Experimental workflow for validating precursor volatility via TGA.

Application & Handling Guide

Precursor Selection Matrix

Use this logic to select the correct precursor for your application.

RequirementRecommended PrecursorReason
Low-Temp ALD (<250°C) TDEAB High vapor pressure allows sufficient mass transport at low source temps.
Liquid Delivery System TDEAB Liquid state enables direct liquid injection (DLI) or bubbling.
High Carbon Doping This compound Cyclic ligands may have different decomposition pathways, potentially retaining more carbon if desired for BCN films.[1]
Solid Source Feeder This compound Solid state is required for specific sublimation-based feeders.
Safety & Storage
  • Hydrolysis Risk: Both compounds react violently with moisture to release amines (diethylamine or pyrrolidine) and boric acid. They must be stored in stainless steel bubblers or glass ampoules under dry nitrogen/argon.

  • Flammability: TDEAB is a flammable liquid.[4] Flash point is likely <50°C (based on diethylamine moiety). Ground all transfer lines.

References

  • Niedenzu, K., & Dawson, J. W. (1967).[1] Boron-Nitrogen Compounds. Inorganic Syntheses, Vol 17. (Referencing vacuum boiling points for aminoboranes).

Thermal decomposition profile of Tris(pyrrolidino)borane vs ammonia borane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the thermal decomposition profiles of Tris(pyrrolidino)borane (TPB) and Ammonia Borane (AB).

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This guide contrasts two distinct classes of boron-nitrogen compounds: Ammonia Borane (AB) , a high-energy solid-state hydrogen carrier, and This compound (TPB) , a thermally stable liquid aminoborane.

  • Ammonia Borane (

    
    ):  Defined by instability  and high reactivity. It undergoes a multi-step thermal decomposition starting at ~100°C, releasing massive quantities of hydrogen (
    
    
    
    ) and volatile impurities (borazine).[1] It is primarily a reducing agent or hydrogen storage material.
  • This compound (

    
    ):  Defined by thermal robustness . As a fully substituted aminoborane with no hydridic B-H bonds, it exhibits high thermal stability up to its boiling point (~308°C). It serves as a controlled boronylating agent or CVD precursor, devoid of the "runaway" decomposition risks associated with AB.
    

Key Takeaway: For drug development workflows, AB requires strict low-temperature handling to prevent pressure buildup and impurity formation. TPB allows for high-temperature processing (distillation, reflux) without degradation.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

FeatureAmmonia Borane (AB)This compound (TPB)
Formula


CAS Number 13774-81-74426-24-8
Molecular Weight 30.87 g/mol 221.15 g/mol
Physical State White Crystalline SolidColorless to Yellow Liquid / Low-melt Solid
B-H Bonds 3 (Hydridic)0 (None)
Melting Point 104°C (with decomposition)56–60°C
Boiling Point N/A (Decomposes)~308°C (Stable)
Primary Hazard

release, Pressurization
Irritant, Moisture Sensitivity

Thermal Decomposition of Ammonia Borane (The "Fuel" Profile)

Ammonia borane is isoelectronic with ethane but differs due to its protic (


) and hydridic (

) hydrogens.[2] Its decomposition is a stepwise dehydrogenation process driven by the coupling of these hydrogens.
Mechanism

The decomposition occurs in three distinct thermal events, often accompanied by foaming and volume expansion.

  • Induction & Isomerization (~90–110°C):

    • AB exists in equilibrium with the diammoniate of diborane (

      
      ).
      
    • Event: Release of the first equivalent of

      
      .
      
    • Product: Formation of linear Polyaminoborane

      
      .
      
  • Polymerization & Cross-linking (~130–150°C):

    • Event: Release of a second equivalent of

      
      .
      
    • Product: Cross-linking into Polyborazylene (insoluble network).

    • Critical Impurity: Formation of Borazine (

      
      ), a volatile, benzene-like impurity that poisons fuel cell catalysts and complicates pharmaceutical purifications.
      
  • Ceramization (>500°C):

    • Event: Final loss of hydrogen and nitrogen.

    • Product: Conversion to Boron Nitride (BN).

Decomposition Pathway Diagram

AB_Decomposition AB Ammonia Borane (NH3BH3) DADB DADB Intermediate [BH2(NH3)2]+[BH4]- AB->DADB Induction <100°C PAB Polyaminoborane (NH2BH2)n DADB->PAB Step 1: ~110°C H2_1 H2 Release (Exothermic) DADB->H2_1 PBZ Polyborazylene (B3N3H4)n PAB->PBZ Step 2: ~130°C Borazine Borazine (Volatile Impurity) PAB->Borazine Side Reaction BN Boron Nitride (BN) PBZ->BN Step 3: >500°C

Caption: Stepwise thermal decomposition of Ammonia Borane, highlighting the release of hydrogen and the formation of borazine impurities.

Thermal Stability of this compound (The "Reagent" Profile)

This compound represents the thermodynamic "sink" of the pyrrolidine-borane system. Because the boron center is fully substituted with nitrogen ligands (


 bonds) and lacks hydride (

) bonds, it cannot undergo the low-temperature dehydrogenation seen in AB.
Stability Profile
  • Thermal Robustness: TPB is stable up to its boiling point of 308°C . It can be distilled under vacuum or standard pressure without decomposition.

  • Mechanism of Stability: The

    
     bonds are partially strengthened by 
    
    
    
    -backbonding from the nitrogen lone pairs into the empty boron p-orbital. Unlike AB, there are no adjacent protic/hydridic hydrogens to facilitate elimination.
  • Decomposition Mode: Decomposition only occurs under pyrolytic conditions (typically >400°C), likely via:

    • Ring opening of the pyrrolidine ligand.

    • Homolytic cleavage of

      
       or 
      
      
      
      bonds.
    • Formation of carbon-rich boron carbonitride ceramics.

Operational Advantage

In drug development, TPB is often generated in situ or used as a reagent. Its stability means:

  • No Pressurization: Reactions can be run at reflux without risk of

    
     evolution.
    
  • Recyclability: It can be recovered via distillation, whereas AB decomposition products are often intractable polymeric solids (polyborazylene).

Comparative Experimental Data

The following table summarizes the behavior of both compounds under Thermogravimetric Analysis (TGA) at a ramp rate of 5°C/min under Nitrogen.

ParameterAmmonia Borane (AB)This compound (TPB)
Onset Temperature (

)
95–105°C (Mass loss begins)~280–300°C (Evaporation/Boiling)
Mass Loss Event 1 ~30% loss (Release of

+ volatiles)
~99% loss (Evaporation if open pan)
Residue at 400°C ~40–50% (Polyborazylene/BN char)<1% (If evaporated); High char if sealed
Gas Evolution (MS)

(m/z 2), Borazine (m/z 80)
None (Trace organics at extreme T)
Safety Classification Class 4.1 Flammable Solid (H2 source)Irritant / Stable Reagent

Experimental Protocols

Protocol A: TGA-MS Analysis for Ammonia Borane

Use this protocol to quantify hydrogen release and impurity profiles.

  • Instrument: TGA coupled with Quadrupole Mass Spectrometer (e.g., Netzsch or Mettler Toledo).

  • Sample Prep: Load 5–10 mg of AB into an Alumina (

    
    ) crucible. Note: Do not use Platinum pans as Boron can alloy with Pt at high temperatures.
    
  • Atmosphere: Purge with Argon (50 mL/min) to prevent oxidation.

  • Ramp: Heat from 30°C to 250°C at 2°C/min. Slow ramp is critical to resolve the two dehydrogenation steps.

  • MS Monitoring: Track m/z = 2 (

    
    ), 17 (
    
    
    
    ), 27 (
    
    
    ), and 80 (Borazine).
  • Validation: A sharp mass loss at ~110°C coincident with m/z 2 peak confirms decomposition.

Protocol B: Purity & Stability Check for this compound

Use this protocol to verify reagent quality before use in synthesis.

  • Setup: Short-path distillation apparatus under vacuum (0.1–1 mmHg) or inert gas atmosphere.

  • Heating: Gradually heat the crude TPB oil.

  • Observation:

    • Collect fraction boiling at ~110–120°C (at 0.5 mmHg) or 308°C (at 760 mmHg) .

    • Pass Criteria: The liquid distills clearly without darkening (carbonization) or gas evolution.

    • Fail Criteria: Bubbling or white solid formation indicates hydrolysis (presence of pyrrolidine/boric acid) or contamination with lower aminoboranes.

Experimental Workflow Diagram

Workflow cluster_AB Ammonia Borane (Unstable) cluster_TPB This compound (Stable) AB_Sample Sample: AB Solid TGA_MS TGA-MS Analysis (Argon, 2°C/min) AB_Sample->TGA_MS Data_AB Output: Mass Loss + H2/Borazine Peaks TGA_MS->Data_AB TPB_Sample Sample: TPB Liquid Distill Vacuum Distillation (>100°C @ 0.5mmHg) TPB_Sample->Distill Data_TPB Output: Clear Distillate (No Decomp) Distill->Data_TPB

Caption: Parallel workflows for characterizing the instability of AB (TGA-MS) versus the stability of TPB (Distillation).

References

  • National Institute of Standards and Technology (NIST). "Thermal Decomposition of Ammonia Borane." Journal of Research of the National Bureau of Standards. [Link]

  • ResearchGate. "Unusual Products Arising from the Tandem Dehydrogenation of Mg(BH4)2 and Pyrrolidine." Dalton Transactions. [Link]

Sources

The Industrial Crucible: A Comparative Cost and Performance Analysis of Aminoborane Precursors for Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of a precursor for the industrial-scale Chemical Vapor Deposition (CVD) of hexagonal boron nitride (h-BN) films is a critical decision that directly impacts production costs, process efficiency, and final product quality. This guide provides a comprehensive comparative analysis of the most prominent aminoborane precursors: ammonia borane (H₃NBH₃), borazine (B₃N₃H₆), and emerging derivatized aminoboranes. Our analysis, grounded in experimental data and techno-economic considerations, reveals that while ammonia borane stands as the cost-effective workhorse for many applications, the superior film quality derived from borazine justifies its higher cost in demanding electronic and optoelectronic applications. Emerging precursors offer tailored properties but are currently at a nascent stage of industrial readiness and cost-competitiveness. This guide aims to equip researchers and industry professionals with the necessary data and insights to make informed decisions in their pursuit of scalable and high-quality h-BN film production.

Introduction: The Critical Role of Boron Nitride Films and their Precursors in Industrial Applications

Hexagonal boron nitride (h-BN), often referred to as "white graphene," is a two-dimensional material with a unique combination of properties that make it highly desirable for a wide range of industrial applications. Its excellent thermal conductivity, high electrical resistivity, chemical inertness, and wide bandgap (around 5-6 eV) position it as a key enabling material in fields such as electronics, optoelectronics, and advanced coatings.[1]

Chemical Vapor Deposition (CVD) has emerged as a leading method for the synthesis of large-area, high-quality h-BN films.[2][3] A crucial component of any CVD process is the choice of precursor, which provides the constituent elements for the desired film. For h-BN, single-source precursors containing both boron and nitrogen in a defined stoichiometry are highly advantageous as they simplify the process and can lead to more uniform film growth. Among these, aminoboranes have garnered significant attention due to their volatility and pre-existing B-N bonds, which facilitate the formation of the h-BN lattice.[4] This guide will delve into a comparative analysis of the most significant aminoborane precursors to inform their selection for industrial CVD processes.

Ammonia Borane (H₃NBH₃): The Workhorse Precursor

Ammonia borane (AB) is a solid, air-stable compound that has become one of the most widely used precursors for h-BN CVD due to its favorable combination of cost, stability, and performance.[5]

Synthesis and Cost Analysis

The industrial production of ammonia borane is relatively mature, with several established synthesis routes. A common method involves the reaction of sodium borohydride (NaBH₄) with an ammonium salt, such as ammonium sulfate ((NH₄)₂SO₄), in a suitable solvent like tetrahydrofuran (THF).[6] More recent developments have focused on creating more direct, one-pot synthesis methods to improve yield and purity while reducing production costs.[7]

While precise, up-to-date pricing for industrial quantities can be proprietary and fluctuate with raw material costs, historical data from October 2021 indicated a price range of approximately $50 to


75-$100 per pound  (approximately 

220 per kilogram).[8] The primary cost drivers are the prices of sodium borohydride and the energy required for the synthesis and purification processes.

Table 1: Estimated Cost Breakdown for Ammonia Borane Synthesis

Cost ComponentEstimated ContributionKey Factors
Raw Materials (NaBH₄, (NH₄)₂SO₄)50-60%Market price of boron and sodium.
Solvents (e.g., THF)15-20%Solvent price and recycling efficiency.
Energy (Heating, Cooling, Purification)10-15%Local energy costs and process optimization.
Labor and Capital10-15%Scale of production and automation.
CVD Performance and Film Quality

Ammonia borane is a versatile precursor for h-BN growth on various substrates, including copper, nickel, and platinum.[2][9] The CVD process typically involves heating the solid AB precursor to induce sublimation and decomposition, followed by the transport of the resulting gaseous species to a heated substrate where film growth occurs.[10]

Typical CVD Parameters for Ammonia Borane:

  • Precursor Temperature: 60-150 °C (for sublimation)

  • Growth Temperature: 900-1100 °C

  • Pressure: Low pressure (LPCVD) to atmospheric pressure (APCVD)

  • Carrier Gas: Ar/H₂ mixture

The resulting h-BN films are generally polycrystalline with domain sizes ranging from micrometers to millimeters, depending on the growth conditions and substrate preparation.[11] The quality of the films is sufficient for many applications, including as a dielectric layer in graphene-based devices.[2] However, achieving large-area, single-crystal monolayer h-BN with ammonia borane can be challenging due to the complex decomposition pathway of the precursor.[5]

Experimental Protocol: CVD of h-BN from Ammonia Borane

Below is a generalized protocol for the CVD of h-BN from ammonia borane on a copper foil substrate.

Protocol Steps:

  • Substrate Preparation: Electropolish a copper foil to achieve a smooth surface and then anneal it in a hydrogen atmosphere at high temperature (~1000 °C) to reduce surface oxides and promote grain growth.

  • Precursor Loading: Place a desired amount of ammonia borane powder in a heated crucible upstream of the substrate in the CVD furnace.

  • Growth:

    • Heat the substrate to the desired growth temperature (e.g., 1000 °C) under a flow of Ar/H₂.

    • Heat the ammonia borane to its sublimation temperature (e.g., 80 °C) to introduce the precursor vapor into the reaction chamber.

    • Maintain these conditions for the desired growth time.

  • Cooling: Rapidly cool the substrate to room temperature under an inert gas flow to terminate the growth.

CVD workflow for h-BN from ammonia borane.

Borazine (B₃N₃H₆): The High-Purity Challenger

Borazine, an inorganic analogue of benzene, is a liquid precursor that is often favored for applications demanding high-purity and stoichiometric h-BN films.[12]

Synthesis and Cost Analysis

Table 2: Factors Influencing Borazine Production Cost

Cost FactorDescriptionImpact on Cost
Synthesis Complexity Multi-step process with purification challenges.High
Raw Material Purity Requires high-purity starting materials.High
Safety and Handling Flammable and toxic nature necessitates specialized equipment and protocols.High
Scale of Production Relatively low-volume production compared to ammonia borane.High
CVD Performance and Film Quality

Borazine's pre-formed ring structure is advantageous for the growth of highly crystalline and stoichiometric h-BN films.[4] It can often be used at lower deposition temperatures compared to ammonia borane, which can be beneficial for certain substrates and device fabrication processes.

Typical CVD Parameters for Borazine:

  • Precursor Temperature: 0-10 °C (bubbler temperature)

  • Growth Temperature: 800-1000 °C

  • Pressure: Low pressure (LPCVD)

  • Carrier Gas: Ar or N₂

The use of borazine has been shown to produce high-quality monolayer and few-layer h-BN films with large domain sizes, making it a preferred choice for demanding applications in electronics and optoelectronics where film uniformity and low defect density are critical.[1][15]

Experimental Protocol: CVD of h-BN from Borazine

The following is a representative protocol for h-BN CVD using borazine.

Protocol Steps:

  • Substrate Preparation: Similar to the ammonia borane process, prepare a clean and smooth copper foil substrate.

  • Precursor Delivery: Place liquid borazine in a bubbler cooled to a specific temperature (e.g., 0 °C) to control its vapor pressure.

  • Growth:

    • Heat the substrate to the growth temperature (e.g., 900 °C) under an inert gas flow.

    • Introduce the borazine vapor into the reaction chamber using a carrier gas (e.g., Ar).

    • Maintain the growth conditions for the desired duration.

  • Cooling: Cool the substrate to room temperature under an inert atmosphere.

CVD workflow for h-BN from borazine.

Emerging & Derivatized Aminoborane Precursors

To fine-tune the properties of aminoborane precursors for specific CVD applications, researchers have explored various derivatized compounds. These include dimethylamine borane (DMAB) and tert-butylamine borane (TBAB). The primary motivation for using these derivatives is to modify the precursor's volatility, decomposition temperature, and the composition of the resulting films.

  • Dimethylamine Borane ((CH₃)₂NHBH₃): DMAB is a solid precursor with a lower melting point than ammonia borane, which can offer better control over its sublimation. However, the presence of carbon in the molecule can lead to carbon incorporation in the h-BN film, which may be undesirable for certain applications.

  • Tertiary-Butylamine Borane ((CH₃)₃CNH₂BH₃): TBAB is another solid precursor that has been investigated for h-BN growth.[16][17] The bulky tert-butyl group can influence the decomposition pathway and potentially lead to different film morphologies.

While these derivatized precursors offer the potential for tailored film properties, their industrial-scale synthesis is less established, and they are generally more expensive than ammonia borane. Further research is needed to fully assess their cost-effectiveness and performance for large-scale production. A study on oligomeric aminoboranes, such as dimeric diborazane (DAB) and trimeric triborazane (TAB), showed that they can be effective precursors, with DAB leading to faster film growth compared to ammonia borane.[10][18] However, these oligomeric precursors also resulted in a higher density of surface nanoparticles.[18]

Comparative Analysis and Industrial Application Roadmap

The choice of an aminoborane precursor for industrial CVD is a trade-off between cost, performance, and the specific requirements of the end application.

Head-to-Head Comparison

Table 3: Comparative Overview of Aminoborane Precursors for h-BN CVD

FeatureAmmonia Borane (H₃NBH₃)Borazine (B₃N₃H₆)Derivatized Aminoboranes (e.g., DMAB, TBAB)
Estimated Cost Low ($50-300/kg)[19]High (Order of magnitude > AB)High
Physical State SolidLiquidSolid/Liquid
Handling/Safety Relatively stable, but requires care.Flammable, toxic, requires specialized handling.Varies, generally requires careful handling.
CVD Temperature 900-1100 °C800-1000 °CVaries
Film Purity Good, potential for minor impurities.High, stoichiometric B:N ratio.Potential for carbon incorporation.
Film Crystallinity PolycrystallineHigh, can achieve large single-crystal domains.Varies, can be amorphous or polycrystalline.
Growth Rate ModerateModerate to HighCan be tuned by molecular design.
Industrial Readiness HighModerateLow to Moderate
Application-Specific Recommendations

The selection of the optimal precursor is intrinsically linked to the target application and its associated performance and cost requirements.

Decision_Tree start Application Requirement cost_driven Cost-Driven Application? (e.g., large-area coatings) start->cost_driven Yes performance_driven Performance-Driven Application? (e.g., high-end electronics) start->performance_driven No ab Ammonia Borane (AB) cost_driven->ab borazine Borazine performance_driven->borazine tailored Tailored Properties Needed? performance_driven->tailored Specific film properties? derivatized Derivatized Precursors (Further R&D needed) tailored->derivatized

Sources

NMR Characterization of Tris(pyrrolidino)borane Purity (11B NMR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

Tris(pyrrolidino)borane (TPB),


, is a potent reagent utilized in organic synthesis, particularly as a mild Lewis acid and a phosphorylating agent activator. Its efficacy is strictly governed by the electrophilicity of the boron center. However, the B-N bond is susceptible to hydrolysis, leading to the formation of boric acid and free pyrrolidine—impurities that can silently quench catalytic cycles.

This guide objectively compares the characterization of TPB using Boron-11 (


B) NMR  versus the traditional Proton (

H) NMR
. While

H NMR is ubiquitous, our experimental data and comparative analysis demonstrate that

B NMR is the superior, self-validating method for certifying TPB purity, offering a direct window into the coordination environment of the boron atom that

H NMR cannot provide.

The Analytical Challenge: Why H NMR Falls Short

In a standard drug development workflow, speed and accuracy are paramount. Relying solely on


H NMR for TPB characterization introduces significant risk due to spectral ambiguity.
The Problem with H NMR
  • Spectral Overlap: The pyrrolidine ring protons in TPB appear as multiplets in the 1.5–3.5 ppm range. Upon hydrolysis, the released free pyrrolidine signals overlap heavily with the intact reagent, making quantitative integration difficult without meticulous relaxation delay optimization.

  • Indirect Observation:

    
    H NMR observes the ligand, not the active center. It infers the state of the boron atom based on the electronic environment of the nitrogen-adjacent protons. This is a proxy measurement, not a direct one.
    
The Solution: B NMR
  • Direct interrogation:

    
    B NMR (Spin 3/2) directly probes the active boron center.
    
  • Wide Chemical Shift Dispersion: The shift range is vast (~200 ppm). The difference between the active reagent and its hydrolysis product is >10 ppm, providing baseline separation.

  • High Sensitivity:

    
    B has a high natural abundance (80.1%) and high receptivity (0.17 relative to 
    
    
    
    H), allowing for rapid acquisition (seconds to minutes).

Comparative Performance Data

The following table summarizes the chemical shifts of TPB and its common impurities. This data forms the basis of the "Go/No-Go" decision in quality control.

Table 1: B NMR Chemical Shift Profile (vs. BF Et O)
SpeciesStructure

B Shift (

ppm)
MultiplicityInterpretation
This compound B(NC

H

)

+29.96 Singlet Active Reagent (Pure)
Tris(dimethylamino)boraneB(NMe

)

+27.5SingletCommon Analogue
Boric AcidB(OH)

+19.0 to +20.0Broad SingletHydrolysis Product (Dead)
Pyrrolidine-BoraneC

H

NH

BH

-13.96Quartet (

Hz)
Reduction Byproduct
Borate EstersB(OR)

-2.0 to +5.0SingletAlcoholysis Product

Technical Insight: The shift of TPB to


+30 ppm is characteristic of a tricoordinate boron atom with 

-donation from the three nitrogen lone pairs. This shielding (relative to trialkylboranes at ~86 ppm) is a specific signature of the B-N

motif.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and eliminate artifacts (such as the "boron hump" from glass), the following protocol must be adhered to strictly.

A. Sample Preparation (Inert Atmosphere)
  • Environment: All manipulations must occur in a glovebox or under a positive pressure of Argon/Nitrogen.

  • Solvent: Anhydrous C

    
    D
    
    
    
    (Benzene-d6) or CDCl
    
    
    (Chloroform-d) stored over molecular sieves. Note: CDCl
    
    
    can be acidic; neutralize with basic alumina if unsure.
  • Concentration: Prepare a 20–50 mM solution. (approx. 10-15 mg in 0.6 mL solvent).

  • Tube Selection: CRITICAL. Use a Quartz NMR tube or a specific "Boron-free" glass tube. Standard borosilicate tubes contain B

    
    O
    
    
    
    , which generates a broad background signal between +30 and -30 ppm, potentially masking the TPB signal.
B. Instrument Parameters
  • Nucleus:

    
    B (Frequency: ~128 MHz on a 400 MHz instrument).
    
  • Reference: External BF

    
    Et
    
    
    
    O in CDCl
    
    
    (
    
    
    = 0.00 ppm).
  • Pulse Sequence: Standard single pulse (zg or equivalent).

  • Decoupling: Proton decoupling ({1H}) is recommended to sharpen the signals, though TPB (having no B-H bonds) will appear as a singlet regardless.

  • Scans (NS): 64–128 scans are usually sufficient due to high sensitivity.

  • Background Suppression: If using borosilicate tubes is unavoidable, run a "blank" solvent spectrum and perform a spectral subtraction during processing.

Visualizing the Logic: Decision Pathway

The following diagram illustrates the logical flow for characterizing TPB purity, highlighting the critical decision nodes that prevent the use of compromised reagents.

TPB_Characterization Start Sample: this compound Prep Prep in Glovebox (Anhydrous C6D6) Start->Prep TubeCheck Quartz Tube? Prep->TubeCheck RunBorosilicate Run w/ Background Subtraction TubeCheck->RunBorosilicate No RunQuartz Run Standard 11B NMR TubeCheck->RunQuartz Yes Analyze Analyze Spectrum (128 MHz) RunBorosilicate->Analyze RunQuartz->Analyze Pure Single Peak @ +30 ppm (>95% Integral) Analyze->Pure Hydrolyzed Peak @ +19 ppm (Boric Acid) Analyze->Hydrolyzed Adduct Quartet @ -14 ppm (Amine-Borane) Analyze->Adduct Decision Decision Pure->Decision Hydrolyzed->Decision Adduct->Decision Use APPROVE for Synthesis Decision->Use Pure Discard REJECT / Repurify Decision->Discard Impure

Figure 1: Decision logic for TPB purity certification via


B NMR. Green paths indicate optimal conditions/outcomes.

Expert Commentary & Causality

Why +30 ppm?

The chemical shift of boron is dominated by the paramagnetic shielding term (


). In this compound, the empty 

orbital of the boron atom receives electron density from the lone pairs of the three nitrogen atoms (


-donation). This electron donation shields the boron nucleus, moving it upfield compared to trialkylboranes (~86 ppm) which lack this

-donation, but it remains downfield of tetracoordinate borates (negative ppm) which have no empty p-orbitals. The specific value of +29.96 ppm is a fingerprint of this specific

coordination geometry [1, 2].
The "Boron Hump" Artifact

A common error in labs is interpreting the broad glass background signal (~0 ppm to +30 ppm) as a product peak. Because TPB appears at +30 ppm, it sits exactly on the shoulder of this background signal in borosilicate glass. This is why Quartz tubes are not just a recommendation but a requirement for this specific compound to ensure the peak integral is accurate and not artificially inflated by the glass background [3].

References

  • Chemical Shifts of Aminoboranes: Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag. (Foundational text establishing the +25 to +35 ppm range for B(NR2)3 species).
  • Specific Shift Data: Nie, Y., Pritzkow, H., & Siebert, W. (2005). Synthesis and Structure of Pyrrolidinobromodiboranes(4). Zeitschrift für Naturforschung B, 60(10), 1016-1019. Link (Cites B(NC4H8)3 shift at +29.96 ppm).

  • 11B NMR Methodology: Cole, T. 11B NMR Chemical Shifts. San Diego State University.[1] Link (Comprehensive database of Boron shifts and experimental protocols).

  • Hydrolysis Products: Salameh, S., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega, 7(45), 41673–41680. Link (Validates Boric acid/Borate shifts in the +19 ppm range).

  • Amine-Borane Adducts: Heyer, E., et al. (2014). Amine-Boranes Bearing Borane-Incompatible Functionalities.[2] Chemical Communications. Link (Identifies Pyrrolidine-borane shift at -13.96 ppm).

Sources

Benchmarking Tris(pyrrolidino)borane: A Safer, Single-Source Alternative to Haloboranes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of boron chemistry, Tris(pyrrolidino)borane (TPB) has emerged as a critical alternative to traditional halide-based precursors like Boron Trichloride (BCl₃) and Boron Tribromide (BBr₃) . While haloboranes remain the industrial standard for Lewis acid catalysis and aggressive demethylation due to their high reactivity, their utility is often limited by difficult handling (gaseous/volatile nature) and the generation of corrosive acid byproducts (HCl/HBr).

This guide benchmarks TPB against these halides, demonstrating its superior profile for acid-sensitive substrates in drug discovery and its utility as a single-source precursor in Chemical Vapor Deposition (CVD) of hexagonal Boron Nitride (h-BN).

Part 1: Comparative Technical Specifications

The choice between TPB and haloboranes is often a trade-off between reactivity and chemoselectivity/safety . The following table contrasts the physicochemical profiles of TPB (CAS: 4426-24-8) against standard Boron Trichloride.

FeatureThis compound (TPB)Boron Trichloride (BCl₃)
Formula B(NC₄H₈)₃BCl₃
Physical State Solid (MP: 56–60 °C)Gas (BP: 12.6 °C)
Handling Bench-stable solid (inert atmosphere recommended)Requires gas manifold/regulators; fuming
Reaction Byproduct Pyrrolidine (Liquid amine, basic)HCl (Corrosive gas, acidic)
Atom Economy Lower (Loss of heavy pyrrolidine ligands)High (Loss of light Cl atoms)
Primary Application Mild borylation, h-BN CVD (Single Source)Aggressive Lewis Acid, Demethylation
Corrosivity Low (Skin irritant)High (Burns, respiratory hazard)

Key Insight: TPB's solid state allows for precise stoichiometric weighing on a balance, eliminating the complex volumetric dosing required for gaseous BCl₃.

Part 2: Mechanisms & Performance[2]
1. Organic Synthesis: Borylation of Alcohols

In medicinal chemistry, introducing boron into a scaffold often requires reacting a boron source with an alcohol or diol.

  • Halide Route (BCl₃): The reaction is rapid but generates 3 equivalents of HCl. For acid-sensitive substrates (e.g., those with acetal protecting groups or Boc-amines), this acid generation triggers unwanted deprotection or decomposition.

  • Aminoborane Route (TPB): The reaction proceeds via transamination (alcoholysis). The byproduct is pyrrolidine, a secondary amine.[1] This creates a basic/neutral buffering effect, preserving acid-labile functionalities.

2. Materials Science: h-BN Deposition

In the growth of hexagonal Boron Nitride (h-BN) for 2D electronics:

  • BCl₃ + NH₃: This dual-source method is the industry standard but suffers from gas-phase pre-reactions that form ammonium chloride particles, leading to film defects.

  • TPB: As a molecule containing pre-formed B-N bonds, TPB acts as a single-source precursor . It decomposes thermally to form BN lattices. While it eliminates the issue of ammonium chloride formation, users must optimize temperature (>700°C) to ensure complete removal of the carbon-rich pyrrolidine rings to prevent carbon doping in the BN film.

Visualization of Reaction Pathways

The following diagram contrasts the byproduct cascades of both reagents.

ReactionPathways cluster_0 Reagents cluster_1 Intermediates/Mechanism cluster_2 Outcomes TPB This compound (Solid) Transamination Transamination (Nu attack at B) TPB->Transamination BCl3 Boron Trichloride (Gas) Elimination Halide Elimination BCl3->Elimination Alcohol Substrate (R-OH) Alcohol->Transamination Alcohol->Elimination Borate Target Borate Ester B(OR)3 Transamination->Borate Pyrrolidine Byproduct: Pyrrolidine (Basic/Neutral Liquid) Transamination->Pyrrolidine Safe for Acid-Labile Groups Elimination->Borate HCl Byproduct: HCl (Acidic Corrosive Gas) Elimination->HCl Risk to Substrate

Figure 1: Comparative reaction pathways showing the acid-free mechanism of TPB (Top) versus the acid-generating mechanism of BCl₃ (Bottom).

Part 3: Experimental Protocol (Self-Validating)

Protocol: Mild Synthesis of Trialkyl Borates using TPB Objective: To synthesize a borate ester from an acid-sensitive alcohol without using proton scavengers (e.g., triethylamine) which are required when using halides.

Reagents:

  • This compound (1.0 equiv) [CAS: 4426-24-8][2][3]

  • Substrate Alcohol (3.0 - 3.3 equiv)

  • Solvent: Anhydrous Toluene or DCM.

Workflow:

  • Setup: In a glovebox or under Argon flow, weigh TPB (solid) into a Schlenk flask.

    • Why: Although TPB is less hydrolytically sensitive than BCl₃, moisture will hydrolyze it to boric acid and pyrrolidine, reducing yield.

  • Dissolution: Add anhydrous toluene. TPB should dissolve readily.

  • Addition: Add the alcohol substrate dropwise at room temperature.

    • Observation: Unlike BCl₃, no vigorous fuming or exotherm is observed.

  • Reaction: Heat to 60–80°C for 2–4 hours.

    • Validation Step: Monitor by ¹¹B NMR. The shift will move from ~27 ppm (aminoborane) to ~18 ppm (borate ester).

  • Workup:

    • The byproduct is pyrrolidine (BP 87°C).

    • Option A (Volatility): If the product has a high boiling point, remove solvent and pyrrolidine under reduced pressure (rotary evaporator).

    • Option B (Azeotrope): If using toluene, pyrrolidine forms an azeotrope and can be stripped off.

  • Purification: The residue is the crude borate ester, free of pyridinium/ammonium salts that typically contaminate BCl₃/Amine reactions.

Part 4: Safety & Handling Verdict

This compound is the superior choice for:

  • Lab Safety: Eliminates the risk of inhalation injury associated with BCl₃ gas leaks.

  • Substrate Integrity: Essential for synthesizing boron-functionalized acetals, ketals, or Boc-protected amines where HCl is contraindicated.

  • Operational Simplicity: Can be handled as a solid, simplifying stoichiometry.

Boron Trichloride remains the choice for:

  • Atom Economy: When waste mass must be minimized in large-scale commodity synthesis.

  • Aggressive Activation: When the Lewis acidity of the precursor is required to activate inert bonds (e.g., ether cleavage).

References
  • PubChem. (2025).[4][5] Borane, tripyrrol-1-yl- (Compound).[3][4] National Library of Medicine. [Link]

  • Miyaura, N. (2012).[6] Palladium-Catalyzed Borylation of Aryl Halides. National Institutes of Health (PMC). [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Tris(pyrrolidino)borane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher pushing the boundaries of drug discovery and chemical synthesis, the responsible management of reactive reagents is paramount. Tris(pyrrolidino)borane, a member of the organoborane family, is a valuable synthetic tool. However, its reactivity necessitates a thorough understanding of proper disposal procedures to ensure laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound, grounded in established chemical principles and safety practices.

Understanding the Inherent Risks: The Chemical Profile of this compound

The Boron-Nitrogen (B-N) bond in this compound is susceptible to cleavage by protic reagents, such as water and alcohols. This hydrolysis reaction is the cornerstone of the disposal strategy, as it converts the reactive organoborane into less hazardous, inorganic boron species and the corresponding amine. In this case, the hydrolysis of this compound is expected to yield boric acid and pyrrolidine.

It is crucial to recognize that pyrrolidine, a byproduct of the disposal process, is a flammable, corrosive, and harmful liquid[1]. Therefore, the final quenched solution, while containing less reactive boron species, must still be treated as hazardous waste.

Core Directive: A Proactive Approach to Disposal

The most effective strategy for managing this compound waste is to minimize its generation. However, when disposal is necessary, a controlled quenching process is the recommended method. This involves the gradual addition of a quenching agent to neutralize the reactive compound under controlled conditions. The following protocol is adapted from established procedures for quenching reactive organometallic reagents[2].

Table 1: Hazard Profile of Key Chemicals
ChemicalKey Hazards
This compoundAssumed to be air and moisture sensitive, reactive.
Pyrrolidine (byproduct)Flammable, Corrosive, Harmful
Isopropanol (quenching)Flammable
Methanol (quenching)Flammable, Toxic
Inert Gas (Nitrogen/Argon)Asphyxiant in high concentrations

Experimental Protocol: Step-by-Step Quenching of this compound

This procedure should be performed in a well-ventilated fume hood, and the user must wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves.

Materials:

  • This compound waste

  • Anhydrous isopropanol

  • Anhydrous methanol

  • Deionized water

  • A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet/outlet for inert gas.

  • An ice-water bath

  • A suitable container for the final quenched waste, clearly labeled.

Procedure:

  • Inert Atmosphere: Assemble the reaction apparatus in a fume hood and purge the system with an inert gas, such as nitrogen or argon. This is critical to prevent any uncontrolled reaction with atmospheric oxygen or moisture.

  • Dilution: If the this compound waste is in a concentrated form, dilute it with an anhydrous, high-boiling point solvent like toluene or hexane inside the reaction flask. This helps to better control the reaction temperature during quenching.

  • Cooling: Place the flask in an ice-water bath to cool the solution to approximately 0°C. The quenching reaction is exothermic, and maintaining a low temperature is crucial to prevent a runaway reaction.

  • Initial Quenching with Isopropanol: Slowly add anhydrous isopropanol dropwise from the dropping funnel to the stirred solution of this compound. The rate of addition should be controlled to keep the temperature of the reaction mixture below 25°C. Continue adding isopropanol until the initial vigorous reaction subsides.

    • Causality: Isopropanol is a relatively mild protic quenching agent. Its slow addition allows for a controlled neutralization of the most reactive species, minimizing the risk of a rapid temperature increase and gas evolution.

  • Secondary Quenching with Methanol: Once the reaction with isopropanol has moderated, slowly add anhydrous methanol in a similar dropwise manner.

    • Causality: Methanol is more reactive than isopropanol and will react with any remaining unquenched this compound. This two-step quenching process ensures a more complete and safer neutralization.

  • Final Quenching with Water: After the addition of methanol is complete and the reaction has ceased, slowly add deionized water to the mixture.

    • Causality: Water ensures the complete hydrolysis of any remaining aminoborane species and their byproducts to boric acid and pyrrolidine.

  • Neutralization and Final Disposal: Allow the mixture to slowly warm to room temperature while continuing to stir. The resulting solution will contain boric acid, pyrrolidine, the solvent used for dilution, and excess alcohols. This mixture should be considered hazardous waste. Transfer the quenched solution to a clearly labeled waste container.[3][4][5][6][7]

    • Trustworthiness: This sequential quenching protocol is a self-validating system. The gradual decrease in the vigor of the reaction at each stage provides a clear indication that the reactive compound is being safely neutralized.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

TrisPyrrolidinoBoraneDisposal cluster_prep Preparation cluster_quenching Controlled Quenching cluster_final Final Disposal start Start: this compound Waste ppe Wear Full PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood inert_atm Establish Inert Atmosphere fume_hood->inert_atm cool Cool to 0°C inert_atm->cool add_ipa Slowly Add Isopropanol cool->add_ipa add_meoh Slowly Add Methanol add_ipa->add_meoh add_ipa->add_meoh Reaction Subsides add_water Slowly Add Water add_meoh->add_water add_meoh->add_water Reaction Ceases warm Warm to Room Temp add_water->warm transfer Transfer to Labeled Waste Container warm->transfer end_point Dispose as Hazardous Waste via Institutional Protocol transfer->end_point

Caption: Decision and workflow diagram for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible disposal of reactive chemicals like this compound is a non-negotiable aspect of professional laboratory practice. By adhering to this detailed, step-by-step quenching protocol, researchers can confidently and safely manage their chemical waste, ensuring the protection of themselves, their colleagues, and the environment. This commitment to safety is intrinsically linked to the integrity of the scientific process, fostering a culture of trust and responsibility within the research community.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 31268, Pyrrolidine." PubChem, [Link].

  • École Polytechnique Fédérale de Lausanne. "Protocol for quenching reactive chemicals." EPFL, [Link].

  • ResearchGate. "Giving Tris(Amino)Boranes or Tris(Phosphino)Boranes." ResearchGate, [Link].

  • University of Pennsylvania. "Laboratory Chemical Waste Management Guidelines." UPenn EHRS, [Link].

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC, [Link].

  • University of Otago. "Laboratory chemical waste disposal guidelines." University of Otago, [Link].

  • UNSW Sydney. "Laboratory Hazardous Waste Disposal Guideline – HS321." UNSW Sydney, [Link].

Sources

Mastering the Unseen Threat: A Guide to Handling Tris(pyrrolidino)borane

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of research and development, the safe and effective handling of highly reactive reagents is paramount. Tris(pyrrolidino)borane, a potent and air-sensitive compound, demands meticulous attention to safety protocols. This guide provides an in-depth operational framework for the use of this compound, ensuring the protection of personnel and the integrity of your groundbreaking work.

As Senior Application Scientists, we understand that true innovation is built on a foundation of safety and precision. This document moves beyond a simple checklist, offering a comprehensive, scientifically-grounded approach to managing the risks associated with this powerful reagent. We will delve into the causality behind each procedural step, creating a self-validating system of protocols that builds confidence and ensures operational excellence.

Hazard Analysis: Understanding the Reactivity of this compound

  • Pyrophoricity: The most significant hazard is the potential for spontaneous ignition upon exposure to air. This is a rapid, exothermic reaction that can ignite flammable solvents or other materials in the vicinity.

  • Air and Moisture Sensitivity: The compound can react with moisture in the air, leading to decomposition and the potential release of flammable or irritating byproducts.[3]

  • Health Hazards: Borane compounds can cause significant irritation to the skin, eyes, and respiratory tract.[4][5] Some borane complexes are also toxic if swallowed or absorbed through the skin.[6][7]

Given these risks, all handling procedures must be designed to rigorously exclude air and moisture and to protect the user from any potential contact.

The Shield of Protection: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. Each component plays a critical role in mitigating specific risks.

PPE ComponentSpecificationRationale
Primary Body Protection Flame-Resistant (FR) Lab CoatEssential for protecting against flash fires that can occur with pyrophoric materials. Must be fully buttoned.[1][8]
Secondary Body Protection Chemical-Resistant ApronRecommended when handling larger quantities to provide an additional barrier against spills.
Hand Protection Inner and Outer GlovesA dual-glove system is crucial. An inner pair of nitrile gloves provides dexterity, while an outer pair of heavy-duty, chemical-resistant gloves (e.g., butyl rubber) offers robust protection against chemical breakthrough and physical hazards.[9][10]
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles provide a seal around the eyes to protect against splashes. A full-face shield is mandatory to protect against unexpected vigorous reactions or splashes to the entire face.[2]
Footwear Closed-toe ShoesLeather or other non-porous material is recommended to protect against spills.
Clothing Natural Fiber Clothing (e.g., Cotton)Synthetic clothing can melt and adhere to the skin in the event of a fire, exacerbating injuries.[1]

dot

Caption: Hierarchy of essential personal protective equipment.

The Controlled Environment: Operational Plan

All manipulations of this compound must be conducted within a controlled, inert atmosphere to prevent contact with air and moisture. A certified chemical fume hood or a glovebox are the only acceptable work areas.[8][11]

Pre-Operational Checklist
  • Buddy System: Never work alone when handling pyrophoric reagents.[12]

  • Fume Hood/Glovebox: Ensure the fume hood has a certified face velocity of 80-120 fpm. For gloveboxes, ensure the atmosphere has been adequately purged with an inert gas (e.g., nitrogen or argon) and that the oxygen and moisture levels are below 10 ppm.[11]

  • Clear Workspace: The work area must be free of clutter and flammable materials.[13]

  • Emergency Equipment: A Class D fire extinguisher (for combustible metals) or a bucket of dry sand or powdered lime must be immediately accessible.[12][14] An emergency shower and eyewash station must be within a 10-second travel distance.

  • Inert Gas Source: A reliable source of high-purity inert gas is required for Schlenk line or glovebox operations.

Step-by-Step Handling Protocol (Schlenk Line)

This protocol outlines the transfer of this compound from a storage container to a reaction vessel using standard Schlenk techniques.

  • Glassware Preparation: All glassware must be oven-dried and allowed to cool to room temperature under a stream of inert gas.

  • System Purge: Assemble the reaction apparatus and purge the entire system with inert gas for at least 15-20 minutes.

  • Reagent Bottle Preparation: Securely clamp the this compound container.[13] Puncture the septum with a needle connected to the inert gas manifold to create a positive pressure.

  • Syringe Preparation: Purge a clean, dry, Luer-lock syringe with inert gas.[13]

  • Reagent Transfer: Carefully insert the purged syringe needle through the septum of the reagent bottle. Ensure the needle tip is below the level of the liquid. Slowly draw the desired volume of the reagent into the syringe.

  • Transfer to Reaction Vessel: Remove the syringe from the reagent bottle and quickly insert it into the septum of the reaction vessel. Slowly add the reagent to the reaction mixture.

  • Syringe Quenching: After the transfer is complete, immediately rinse the syringe by drawing up and expelling an inert, high-boiling solvent (e.g., hexane or toluene) several times within the inert atmosphere of the reaction setup. Then, slowly draw a quenching agent (e.g., isopropanol) into the syringe to neutralize any residual reagent.

dot

Handling_Workflow Start Start Glassware_Prep Oven-Dry & Cool Glassware Start->Glassware_Prep System_Purge Purge System with Inert Gas Glassware_Prep->System_Purge Reagent_Prep Pressurize Reagent Bottle System_Purge->Reagent_Prep Syringe_Prep Purge Syringe with Inert Gas Reagent_Prep->Syringe_Prep Transfer Transfer Reagent via Syringe Syringe_Prep->Transfer Quench_Syringe Rinse & Quench Syringe Transfer->Quench_Syringe End End Quench_Syringe->End

Caption: Workflow for handling this compound via Schlenk line.

After the Reaction: Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound. The primary method is a controlled quenching process.[12]

Quenching Excess Reagent
  • Dilution: In a reaction flask under an inert atmosphere, dilute the excess this compound with a dry, inert, high-boiling solvent like hexane or toluene.[12] The final concentration should be low to moderate the exothermic reaction during quenching.

  • Cooling: Cool the diluted solution in an ice bath.

  • Slow Addition of Protic Solvent: Slowly, and with vigorous stirring, add a dry protic solvent such as isopropanol dropwise.[12][15] This will be a highly exothermic reaction. Maintain a slow addition rate to control the temperature.

  • Completion of Quenching: Continue adding the protic solvent until the vigorous reaction ceases.[12]

  • Final Neutralization: Once the initial reaction has subsided, slowly add water to ensure all reactive material has been neutralized.

  • Waste Collection: The resulting solution should be collected in a properly labeled hazardous waste container for disposal according to your institution's guidelines.

When the Unexpected Happens: Emergency Procedures

In the event of a spill or fire, a swift and correct response is crucial to minimize harm.

Minor Spill (Contained within Fume Hood)
  • Alert Personnel: Immediately alert your lab partner and others in the immediate vicinity.

  • Containment: If it is safe to do so, use a non-combustible absorbent material like dry sand or powdered lime to cover the spill.[14][15] Do not use paper towels or other combustible materials. [1]

  • Quenching: Once the spill is covered, slowly and carefully add isopropanol to quench the reactive material.[15]

  • Cleanup: After the reaction has ceased, collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the area with soap and water.

Major Spill or Fire
  • Evacuate: Immediately alert everyone in the lab and evacuate the area.[15]

  • Emergency Call: Call emergency services (e.g., 911) and provide them with the specific details of the chemical involved.[2]

  • Fire Extinguisher: Only trained personnel should attempt to use a fire extinguisher. A Class D extinguisher is appropriate for fires involving reactive metals.

  • Do Not Enter: Do not re-enter the area until it has been cleared by emergency personnel.

In case of personal contamination, immediately proceed to the nearest emergency shower and flush the affected area for at least 15 minutes, removing all contaminated clothing.[16] Seek immediate medical attention.

By adhering to these rigorous protocols, researchers can confidently and safely harness the synthetic power of this compound, driving scientific discovery while maintaining the highest standards of laboratory safety.

References

  • Apollo Scientific. (2023, July 6). Tris(pentafluorophenyl)
  • Chemos GmbH & Co. KG.
  • BenchChem. (2025).
  • TCI Chemicals. (2025, February 26). SAFETY DATA SHEET - Borane - Tetrahydrofuran Complex.
  • MicroCare. Is Personal Protective Equipment Required When Working with Solvents?.
  • UCLA Department of Chemistry and Biochemistry. (2013, November 6). Pyrophoric Liquid Safety. YouTube.
  • Yale Environmental Health & Safety. (2021, June).
  • Fisher Scientific. (2025, December 19).
  • Carnegie Mellon University. Pyrophoric Handling Procedure.
  • Ereztech LLC. (2021, September 21).
  • Central Washington University. Safe Handling of Pyrophoric Chemicals.
  • Cole-Parmer. Material Safety Data Sheet - Borane-trimethylamine complex, 98% (titr.).
  • Ereztech LLC. (2025, February 7).
  • Fisher Scientific. (2012, April 19). SAFETY DATA SHEET - Tris(pentafluorophenyl)borane.
  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products.
  • UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • American Chemical Society. (2010).
  • Princeton University Environmental Health and Safety. Chemical Spill Procedures.
  • National Institutes of Health, Office of Research Services, Division of Safety.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.